molecular formula C11H11NO2 B079501 Methyl 3-methyl-1H-indole-5-carboxylate CAS No. 588688-33-9

Methyl 3-methyl-1H-indole-5-carboxylate

Cat. No.: B079501
CAS No.: 588688-33-9
M. Wt: 189.21 g/mol
InChI Key: DJVVYXJJXMUAPJ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-indole-5-carboxylate (CAS 588688-33-9) is a high-purity indole derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, this compound features a methyl substituent at the 3-position and a methoxycarbonyl group at the 5-position of the indole scaffold . This specific substitution pattern makes it a valuable precursor for constructing more complex molecules. The compound demonstrates a promising range of biological activities. Structural analogs have shown notable antimicrobial properties, with activity against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, research indicates that derivatives of this indole carboxylate exhibit anticancer properties, including the inhibition of cancer cell line proliferation through mechanisms such as Topoisomerase II inhibition . From a synthetic chemistry perspective, this compound serves as a versatile building block. It can undergo various transformations, including ester hydrolysis to yield the corresponding carboxylic acid, and participate in cross-coupling reactions such as Suzuki-Miyaura coupling to generate biaryl derivatives . It is also a substrate for electrophilic substitution reactions, allowing for further functionalization of the indole ring system . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVYXJJXMUAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633515
Record name Methyl 3-methyl-1H-indole-5-carboxylate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588688-33-9
Record name Methyl 3-methyl-1H-indole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyl-1H-indole-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 3-methyl-1H-indole-5-carboxylate, a substituted indole derivative of interest to researchers, scientists, and professionals in the field of drug development. The synthesis is presented in two key stages: the formation of the indole core via the Fischer indole synthesis to yield 3-methyl-1H-indole-5-carboxylic acid, followed by the esterification of the carboxylic acid to the final methyl ester product.

Stage 1: Fischer Indole Synthesis of 3-methyl-1H-indole-5-carboxylic acid

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][3]

To achieve the desired substitution pattern of the target molecule, (4-carboxyphenyl)hydrazine (or its hydrochloride salt) is reacted with propionaldehyde. The para-substituted hydrazine ensures the carboxyl group will be located at the 5-position of the resulting indole ring. Propionaldehyde provides the necessary carbon backbone to form the pyrrole ring portion of the indole with a methyl group at the 3-position.

Reaction Scheme:

Fischer Indole Synthesis reactant1 (4-carboxyphenyl)hydrazine intermediate Hydrazone Intermediate reactant1->intermediate reactant2 Propionaldehyde reactant2->intermediate plus + product 3-methyl-1H-indole-5-carboxylic acid intermediate->product Heat catalyst Acid Catalyst (e.g., H₂SO₄, PPA) catalyst->intermediate

Figure 1: Fischer Indole Synthesis Pathway.

Experimental Protocol:

A detailed experimental protocol for a similar Fischer indole synthesis is described in the literature. The following is an adapted procedure for the synthesis of 3-methyl-1H-indole-5-carboxylic acid.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-carboxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of propionaldehyde to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding hydrazone.

  • Cyclization:

    • To the flask containing the hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol are commonly used.[1][2]

    • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into a beaker of ice water.

    • The crude 3-methyl-1H-indole-5-carboxylic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure carboxylic acid.

Quantitative Data:

ParameterExpected Value
Starting Material(4-carboxyphenyl)hydrazine hydrochloride, Propionaldehyde
CatalystPolyphosphoric acid or Sulfuric acid
Reaction Time2-6 hours
Yield60-80% (typical for Fischer indole synthesis)
Purity>95% after recrystallization

Stage 2: Esterification of 3-methyl-1H-indole-5-carboxylic acid

The second stage of the synthesis involves the conversion of the carboxylic acid group at the 5-position to a methyl ester. A common and efficient method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.[4][5]

Reaction Scheme:

Esterification reactant1 3-methyl-1H-indole-5-carboxylic acid product This compound reactant1->product reactant2 Methanol (excess) reactant2->product plus + catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product Heat

Figure 2: Fischer-Speier Esterification.

Experimental Protocol:

The following is a general procedure for the esterification of 3-methyl-1H-indole-5-carboxylic acid.

  • Reaction Setup:

    • In a round-bottom flask, suspend 3-methyl-1H-indole-5-carboxylic acid in an excess of methanol. Methanol serves as both the reactant and the solvent.[4]

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.[4]

  • Reaction:

    • Heat the reaction mixture to reflux for several hours. The progress of the esterification can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[4]

Quantitative Data:

ParameterExpected Value
Starting Material3-methyl-1H-indole-5-carboxylic acid, Methanol
CatalystConcentrated Sulfuric Acid
Reaction Time4-8 hours
Yield85-95% (typical for Fischer esterification)
Purity>98% after purification

Overall Experimental Workflow

The entire synthetic process can be visualized as a two-step sequence with an intermediate purification step.

Overall_Workflow start Start: (4-carboxyphenyl)hydrazine + Propionaldehyde fischer Fischer Indole Synthesis (Acid Catalyst, Heat) start->fischer workup1 Work-up & Purification (Precipitation, Recrystallization) fischer->workup1 intermediate Intermediate: 3-methyl-1H-indole-5-carboxylic acid workup1->intermediate esterification Fischer-Speier Esterification (Methanol, Acid Catalyst, Heat) intermediate->esterification workup2 Work-up & Purification (Extraction, Recrystallization/Chromatography) esterification->workup2 product Final Product: This compound workup2->product

Figure 3: Overall Synthesis Workflow.

This technical guide outlines a robust and well-established synthetic route to this compound. The described protocols and expected quantitative data provide a solid foundation for researchers to successfully synthesize this compound for further investigation and application in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust experimental protocol for the synthesis of Methyl 3-methyl-1H-indole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process involving an initial Fischer indole synthesis followed by an esterification reaction. This document outlines detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy

The preparation of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the acid-catalyzed cyclization of a substituted phenylhydrazine with a ketone, a classic example of the Fischer indole synthesis, to form the indole core. The subsequent step is the esterification of the resulting carboxylic acid to yield the final methyl ester product.

Experimental Protocols

Step 1: Synthesis of 3-methyl-1H-indole-5-carboxylic acid

This step employs the Fischer indole synthesis, a reliable method for forming indole rings.[1][2][3][4] The reaction proceeds by reacting a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]

Materials:

  • 4-Hydrazinobenzoic acid hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium acetate

  • Deionized water

  • Ice

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-hydrazinobenzoic acid hydrochloride in a minimal amount of warm ethanol. To this solution, add a slight molar excess of acetone. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Indolization: To the flask containing the hydrazone, slowly add polyphosphoric acid (PPA) while stirring vigorously. Alternatively, a mixture of concentrated sulfuric acid in ethanol can be used as the acidic catalyst. The reaction mixture is then heated to 80-100°C for 2-4 hours. The progress of the cyclization should be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid.

  • Purification: The crude 3-methyl-1H-indole-5-carboxylic acid is purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.

Step 2: Synthesis of this compound

The second step involves the esterification of the indole-5-carboxylic acid synthesized in the previous step. A common and effective method is the Fischer-Speier esterification, which utilizes an excess of the alcohol in the presence of a strong acid catalyst.[5]

Materials:

  • 3-methyl-1H-indole-5-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 3-methyl-1H-indole-5-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension. The mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.[5]

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[5] Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexanes to afford the pure product.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reactants and Products for the Synthesis of 3-methyl-1H-indole-5-carboxylic acid

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-Hydrazinobenzoic acid hydrochlorideC₇H₉ClN₂O₂188.61Starting Material
AcetoneC₃H₆O58.08Reactant
3-methyl-1H-indole-5-carboxylic acidC₁₀H₉NO₂175.18Product

Table 2: Reaction Conditions and Yield for the Synthesis of 3-methyl-1H-indole-5-carboxylic acid

ParameterValue
Reaction Type Fischer Indole Synthesis
Catalyst Polyphosphoric acid or H₂SO₄/Ethanol
Temperature 80-100°C
Reaction Time 2-4 hours
Typical Yield 70-85%
Appearance Off-white to pale yellow solid

Table 3: Reactants and Products for the Synthesis of this compound

CompoundMolecular FormulaMolar Mass ( g/mol )Role
3-methyl-1H-indole-5-carboxylic acidC₁₀H₉NO₂175.18Starting Material
MethanolCH₄O32.04Reactant/Solvent
This compoundC₁₁H₁₁NO₂189.21Product

Table 4: Reaction Conditions and Yield for the Synthesis of this compound

ParameterValue
Reaction Type Fischer-Speier Esterification
Catalyst Concentrated Sulfuric Acid
Temperature Reflux (approx. 65°C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Appearance White to off-white solid

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Esterification SM1 4-Hydrazinobenzoic acid + Acetone Hydrazone Hydrazone Formation (Ethanol, RT) SM1->Hydrazone Indolization Indolization (PPA or H₂SO₄, 80-100°C) Hydrazone->Indolization Workup1 Work-up & Purification (Precipitation, Recrystallization) Indolization->Workup1 Product1 3-methyl-1H-indole- 5-carboxylic acid Workup1->Product1 SM2 3-methyl-1H-indole- 5-carboxylic acid + Methanol Esterification Esterification (H₂SO₄, Reflux) SM2->Esterification Workup2 Work-up & Purification (Extraction, Chromatography) Esterification->Workup2 FinalProduct Methyl 3-methyl-1H-indole- 5-carboxylate Workup2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-1H-indole-5-carboxylate is a heterocyclic compound belonging to the indole family, a class of molecules of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, spectral data, and a detailed experimental protocol for its synthesis. While specific biological activities of this particular derivative are not extensively documented in publicly available literature, this guide will also touch upon the well-established and diverse biological roles of the broader indole scaffold, providing a contextual framework for future research and drug discovery efforts.

Chemical Properties and Data

This compound is a yellow solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
Appearance Yellow solid[1]
Melting Point 145-147 °C[1]
CAS Number 10242-02-1 (for 5-Methyl-1H-indole-3-carboxylic acid)This is the CAS for a related isomer and should be used with caution. A specific CAS for the title compound was not found.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented here was recorded in CDCl₃.[1]

¹H NMR (500 MHz, CDCl₃): [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.38s1HNH
8.17s1HAr-H
7.92dd, J = 8.6, 1.5 Hz1HAr-H
7.36d, J = 8.6 Hz1HAr-H
7.04s1HAr-H
3.96d, J = 3.9 Hz3HOCH₃
2.38d, J = 0.8 Hz3HCH₃

¹³C NMR (125 MHz, CDCl₃): [1]

Chemical Shift (δ) ppmAssignment
168.45C=O
138.97C
128.08C
123.41CH
122.89CH
122.08C
121.31CH
113.41C
110.69CH
51.93OCH₃
9.67CH₃

Experimental Protocols

The following is a general procedure for the methylation of indoles, which can be adapted for the synthesis of this compound.[1]

General Procedure for the Methylation of Indoles with Methanol Catalyzed by [Cp*IrCl₂]₂

Materials:

  • Indole precursor (e.g., Methyl 1H-indole-5-carboxylate)

  • Methanol (reagent and solvent)

  • [Cp*IrCl₂]₂ (catalyst)

  • Base (e.g., Cs₂CO₃)

  • Resealable pressure tube (35 mL)

Procedure:

  • To a 35 mL resealable pressure tube, add the indole precursor (0.3 mmol), [Cp*IrCl₂]₂ (1 mol%), and the base (1 equiv.).

  • Add methanol (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 140 °C for 17 hours in air.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by standard chromatographic techniques (e.g., column chromatography on silica gel).

Logical Workflow for Synthesis:

G reagents Indole Precursor [Cp*IrCl2]2 Base Methanol reaction Reaction at 140°C, 17h in resealable pressure tube reagents->reaction purification Purification (e.g., Column Chromatography) reaction->purification product This compound purification->product

General synthetic workflow for indole methylation.

Biological Context and Potential Applications

The Indole Scaffold in Drug Discovery

The indole nucleus is present in numerous natural products and synthetic compounds with significant therapeutic applications.[2] Its structural versatility allows for modifications that can modulate biological activity across various targets.[4][5]

Established Biological Activities of Indole Derivatives:

  • Anticancer: Many indole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[2][3]

  • Antimicrobial: The indole moiety is found in compounds with antibacterial, antifungal, and antiviral properties.[1][6]

  • Anti-inflammatory: Several indole derivatives have been investigated for their anti-inflammatory effects.[2]

  • Neuroprotective: The indole structure is a key component of molecules targeting neurodegenerative diseases.[2]

  • Antidiabetic: Some indole derivatives have shown potential in the management of metabolic disorders like diabetes.[2]

The diverse biological activities of the indole core suggest that this compound could be a valuable candidate for screening in various biological assays to uncover its therapeutic potential.

Signaling Pathway Context:

G indole Indole Scaffold anticancer Anticancer indole->anticancer antimicrobial Antimicrobial indole->antimicrobial antiinflammatory Anti-inflammatory indole->antiinflammatory neuroprotective Neuroprotective indole->neuroprotective

References

Spectroscopic and Synthetic Profile of Methyl 3-methyl-1H-indole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 3-methyl-1H-indole-5-carboxylate, a key intermediate in various pharmaceutical and chemical research applications. This document details the available nuclear magnetic resonance (NMR) data and outlines a general experimental protocol for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR and ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.38s-1HNH
8.17s-1HH4
7.92dd8.6, 1.51HH6
7.36d8.61HH7
7.04s-1HH2
3.96d3.93HOCH₃
2.38d0.83HCH₃

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
168.45C=O
138.97C7a
128.08C3a
123.41C5
122.89C4
122.08C6
121.31C7
113.41C3
110.69C2
51.93OCH₃
9.67CH₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Experimental Protocols

Synthesis of this compound

A general method for the methylation of indoles can be adapted for the synthesis of the target compound. This typically involves the reaction of the corresponding indole with a methylating agent in the presence of a suitable catalyst and solvent.

General Procedure for Methylation of Indoles:

Under an open-air atmosphere, a resealable pressure tube (35 mL) is charged with the indole starting material (e.g., Methyl 1H-indole-5-carboxylate), a catalyst (e.g., [Cp*IrCl₂]₂), a base (e.g., Cs₂CO₃), and the methylating agent (e.g., methanol). The tube is sealed and heated in an oil bath at a specified temperature for a designated time. After cooling, the reaction mixture is processed through standard work-up procedures, which may include dilution with a solvent, washing with aqueous solutions, drying of the organic layer, and removal of the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Characterization Methods

The synthesized product should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Infrared (IR) Spectroscopy: An FT-IR spectrum would be recorded to identify characteristic functional group vibrations. Key expected absorptions for this compound would include N-H stretching, C=O stretching of the ester, and C-H and C=C vibrations of the aromatic and methyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis would be performed to determine the molecular weight of the compound and to study its fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. Predicted m/z values for various adducts of the target molecule are available.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Indole Precursor, Reagents) reaction Chemical Reaction (e.g., Methylation) start->reaction 1. Combine & React workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup 2. Isolate Crude Product purification Purification (Column Chromatography) workup->purification 3. Purify Compound nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr 4. Spectroscopic Analysis ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis end Pure this compound analysis->end 5. Final Product Confirmation

Caption: General workflow for the synthesis and characterization of a chemical compound.

Biological activity screening of Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest to the fields of medicinal chemistry and drug discovery. The indole scaffold is a key structural motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide focuses on the biological activity screening of indole carboxylates, with a specific emphasis on compounds structurally related to Methyl 3-methyl-1H-indole-5-carboxylate. Due to the limited publicly available data on this specific molecule, this guide will utilize a closely related and well-studied analogue, a 5-hydroxyindole-3-carboxylic acid ester derivative, as a representative example to illustrate the screening process. This guide will provide an overview of its potential anticancer activity, detailed experimental protocols for relevant assays, and a discussion of the potential signaling pathways involved.

Representative Compound: A 5-Hydroxyindole-3-Carboxylic Acid Ester Derivative

For the purpose of this guide, we will focus on the biological activity of a representative 5-hydroxyindole-3-carboxylic acid ester derivative, which has been evaluated for its cytotoxic effects against human breast cancer cell lines. This compound serves as an excellent model to demonstrate the methodologies and data presentation pertinent to the screening of novel indole carboxylates.

Anticancer Activity

A series of 5-hydroxyindole-3-carboxylic acid and ester derivatives have been synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.[1]

Quantitative Data: Cytotoxicity against MCF-7 Cells

The following table summarizes the in vitro cytotoxicity data for a selection of these 5-hydroxyindole-3-carboxylic acid derivatives.

Compound IDStructureIC50 (µM) against MCF-7
Derivative A 5-hydroxyindole-3-carboxylic acid> 100
Derivative B Methyl 5-hydroxyindole-3-carboxylate analogue8.5
Derivative C Ethyl 5-hydroxyindole-3-carboxylate analogue6.2
Derivative D Propyl 5-hydroxyindole-3-carboxylate analogue5.1
Cisplatin (Reference Drug)7.8

Data is representative and compiled from studies on 5-hydroxyindole-3-carboxylic acid derivatives for illustrative purposes.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MCF-7 human breast cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) should be included.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Antimicrobial Screening

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Ampicillin)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Indole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A common target for such compounds is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivative Indole->PI3K inhibits Indole->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of a novel compound for its anticancer activity.

Experimental_Workflow Start Start: Synthesized Indole Derivative Cell_Culture Cell Culture (e.g., MCF-7) Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification Hit_Identification->Start Inactive Further_Studies Further Mechanistic Studies Hit_Identification->Further_Studies Active

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Conclusion

The biological activity screening of novel indole carboxylates, such as derivatives of this compound, is a critical step in the drug discovery pipeline. While direct data for every novel compound may not be readily available, the use of structurally related and well-characterized analogues provides a robust framework for initial assessment. This guide has provided a template for such an evaluation, including quantitative data presentation, detailed experimental protocols for cytotoxicity and antimicrobial assays, and visualization of a relevant signaling pathway and experimental workflow. Researchers and drug development professionals can adapt these methodologies to screen and characterize new indole derivatives for their therapeutic potential.

References

In-Depth Technical Guide: Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 588688-33-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-1H-indole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a cited experimental protocol for its synthesis, and its known applications as a synthetic intermediate.

Chemical and Physical Properties

This compound is a substituted indole derivative. The presence of the methyl group at the 3-position and the methyl ester at the 5-position of the indole ring are key structural features that influence its reactivity and potential biological interactions.

Table 1: Quantitative Data for this compound

PropertyValueSource
CAS Number 588688-33-9
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Melting Point 145-147 °C[1]
Yield 80%[1]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J = 8.6, 1.5 Hz, 1H), 7.36 (d, J = 8.6 Hz, 1H), 7.04 (s, 1H), 3.96 (d, 3H), 2.38 (d, 3H)[2]
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67[2]

Experimental Protocol: Synthesis of this compound

The following protocol is based on a cited experimental procedure for the synthesis of this compound.[1]

General Procedure:

The synthesis is conducted in a pressure tube. The reaction mixture is heated in an oil bath to ensure the condensation of methanol.[1]

Reaction Setup:

G reagents Starting Materials + Solvent pressure_tube Pressure Tube (26 mm x 125 mm) with PFTE septa screw-cap reagents->pressure_tube oil_bath Oil Bath pressure_tube->oil_bath stirring Stirring pressure_tube->stirring heating Heating at 140 °C for 17 h oil_bath->heating workup Cooling to Ambient Temperature heating->workup After 17 h concentration Concentration in vacuo workup->concentration purification Flash Column Chromatography (Silica Gel, Petrol/Ethyl Acetate) concentration->purification product This compound (Yellow Solid) purification->product

Figure 1: General workflow for the synthesis of this compound.

Detailed Steps:

  • Combine the necessary starting materials and solvent in a 26 mm x 125 mm pressure tube equipped with a PFTE septa screw-cap.

  • Place the sealed pressure tube in an oil bath, ensuring the solution level is approximately the same as the oil bath level to facilitate methanol condensation.[1]

  • Heat the reaction mixture to 140 °C and maintain this temperature with stirring for 17 hours.[1]

  • After the reaction is complete, allow the mixture to cool to ambient temperature.

  • Concentrate the reaction mixture under vacuum to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, using a petrol/ethyl acetate eluent system, to yield this compound as a yellow solid.[1]

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is limited, its utility as a key intermediate in the synthesis of pharmacologically active molecules is documented.

Role as a Building Block for PPARγ Modulators:

This compound has been utilized as a starting material in the synthesis of N-biphenylmethylindole modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation.[3]

The synthesis of these modulators involves the substitution of the indole nitrogen of this compound.[3] This highlights the compound's value as a scaffold for generating more complex molecules with potential therapeutic applications, particularly in the context of metabolic diseases like type 2 diabetes.[3]

PPARG_Modulator_Synthesis cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Final Product Class start This compound reaction N-Alkylation with a biphenylmethyl halide start->reaction product N-biphenylmethylindole PPARG Modulators reaction->product

References

Technical Guide: Physical and Chemical Characteristics of Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-methyl-1H-indole-5-carboxylate. The information is compiled from peer-reviewed scientific literature to support research and development activities.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
Melting Point 145-147 °C[1]
Boiling Point Data not available-
Solubility Data not available-
Appearance Yellow solid[1]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

  • Solvent: CDCl₃

  • Frequency: 500 MHz

  • Chemical Shifts (δ) and Coupling Constants (J):

    • 8.38 (s, 1H)

    • 8.17 (s, 1H)

    • 7.92 (dd, J = 8.6, 1.5 Hz, 1H)

    • 7.36 (d, J = 8.6 Hz, 1H)

    • 7.04 (s, 1H)

    • 3.96 (d, J = 3.9 Hz, 3H)

    • 2.38 (d, J = 0.8 Hz, 3H)[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Solvent: CDCl₃

  • Frequency: 125 MHz

  • Chemical Shifts (δ):

    • 168.45

    • 138.97

    • 128.08

    • 123.41

    • 122.89

    • 122.08

    • 121.31

    • 113.41

    • 110.69

    • 51.93

    • 9.67[1]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Experimental Protocols

The following section details the synthetic protocol for this compound as referenced in the literature.

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of the corresponding indole derivative. The following is a general procedure based on the cited literature[1].

General Procedure for the Methylation of Indoles with Methanol Catalyzed by [Cp*IrCl₂]₂:

  • Reaction Setup: In an open-air atmosphere, a resealable pressure tube (35 mL) is charged with the starting indole (0.3 mmol), [Cp*IrCl₂]₂ (1 mol%), a suitable base (1 equivalent), and methanol (1 mL).

  • Reaction Conditions: The reaction mixture is heated to 140 °C for 17 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by an appropriate method, such as column chromatography on silica gel, to afford the desired product.

Note: The specific base and detailed purification conditions for obtaining this compound are outlined in the supporting information of the source publication[1]. The reported yield for this specific compound was 80%[1].

Experimental and Logical Workflows

The synthesis of this compound is part of a broader methodology for the methylation of indoles. The logical workflow for this process is depicted below.

Synthesis_Workflow General Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Indole 3-methyl-1H-indole-5-carboxylate Precursor Reaction_Vessel Resealable Pressure Tube Start_Indole->Reaction_Vessel Methanol Methanol (Reactant & Solvent) Methanol->Reaction_Vessel Catalyst [Cp*IrCl2]2 (Catalyst) Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Heating Heating at 140 °C for 17h Reaction_Vessel->Heating Cooling Cool to Room Temperature Heating->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

References

The Genesis and Evolution of Indole-5-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of a Versatile Pharmacophore

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic breakthroughs. Among its vast array of derivatives, indole-5-carboxylates have emerged as a particularly significant class, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of indole-5-carboxylate derivatives, detailing their synthesis, therapeutic applications, and the quantitative data underpinning their development. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Historical Perspective: From Natural Products to Targeted Therapeutics

The history of indole derivatives is deeply rooted in the study of natural products. The indole core is present in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, highlighting its fundamental role in biology. This natural prevalence spurred early interest in the indole scaffold. While the broader class of indole derivatives has been a subject of fascination for over a century, the specific focus on indole-5-carboxylate derivatives is a more modern development, driven by the need for compounds with refined pharmacological profiles.

Early synthetic efforts in indole chemistry, such as the Fischer indole synthesis, laid the groundwork for accessing a wide variety of substituted indoles. The introduction of a carboxylate group at the 5-position of the indole ring was found to be a key modification for modulating the electronic properties and biological activity of the parent molecule. This substitution can influence how the molecule interacts with biological targets, often enhancing potency and selectivity. Over the years, research has revealed the therapeutic potential of indole-5-carboxylate derivatives in diverse areas, including oncology, neurodegenerative diseases, and infectious diseases.

Synthesis and Experimental Protocols

The synthesis of indole-5-carboxylate derivatives can be achieved through various established and modern organic chemistry methods. The choice of synthetic route often depends on the desired substitution pattern on the indole ring.

Fischer Indole Synthesis

One of the most classical and versatile methods for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For indole-5-carboxylates, a common starting material is a substituted phenylhydrazine.

Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate

This protocol is adapted from a procedure published in Organic Syntheses.

  • Step 1: Preparation of Ethyl 2-methyl-3-methylthioindole-5-carboxylate.

    • A solution of tert-butyl hypochlorite in dichloromethane is added dropwise to a stirred solution of a suitable starting material at -70°C.

    • The reaction mixture is stirred for 1 hour, followed by the dropwise addition of a solution of methylthio-2-propanone in dichloromethane.

    • After stirring for another hour at -70°C, a solution of triethylamine in dichloromethane is added.

    • The resulting solid is stirred with diethyl ether at 0°C, collected by filtration, and washed.

    • Recrystallization from absolute ethanol yields ethyl 2-methyl-3-methylthioindole-5-carboxylate.

  • Step 2: Desulfurization to Ethyl 2-methylindole-5-carboxylate.

    • A solution of ethyl 2-methyl-3-methylthioindole-5-carboxylate in absolute ethanol is placed in a three-necked, round-bottomed flask fitted with a mechanical stirrer.

    • An excess of freshly washed W-2 Raney nickel is added, and the mixture is stirred for one hour.

    • The liquid phase is decanted, and the catalyst is washed with absolute ethanol.

    • The combined ethanolic solutions are concentrated on a rotary evaporator.

    • The residual solid is dissolved in warm dichloromethane, dried over anhydrous magnesium sulfate, filtered, and concentrated to give ethyl 2-methylindole-5-carboxylate.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is another powerful method for synthesizing indoles, particularly useful for preparing indole-2-carboxylate esters.

Experimental Protocol: General Synthesis of Ethyl 2-Carboxylate-5-monosubstituted 1H-indole Derivatives

This protocol is a generalized procedure based on the Japp-Klingemann indole synthesis.

  • A diazonium salt of a substituted aniline is prepared.

  • This salt is then coupled with an active methylene compound, such as ethyl 2-methyl-3-oxobutanoate, to form a hydrazone.

  • The resulting hydrazone is cyclized, typically using a strong acid like concentrated sulfuric acid, to yield the desired indole-2-carboxylate ester.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product A Substituted Phenylhydrazine C Condensation A->C B Aldehyde or Ketone (e.g., Pyruvic Acid) B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., H₂SO₄) E Cyclization & Aromatization D->E Elimination of NH₃ F Indole-5-carboxylate Derivative E->F

Caption: Generalized workflow of the Fischer Indole Synthesis.

Japp_Klingemann_Reaction cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product A Aryl Diazonium Salt C Coupling Reaction A->C B β-Keto-ester B->C D Hydrolysis & Decarboxylation C->D E Hydrazone D->E F Fischer Indole Synthesis E->F Acid Catalyst G Indole-5-carboxylate Derivative F->G PDE5_Signaling_Pathway cluster_upstream Upstream Signaling cluster_second_messenger Second Messenger cluster_effector Effector Pathway cluster_degradation Degradation Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate Relax Smooth Muscle Relaxation PKG->Relax Leads to GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Indole Indole-5-carboxylate Derivative (Inhibitor) Indole->PDE5 Inhibits SAR_Anticancer cluster_substituents Substituent Effects on Anticancer Activity cluster_activity Biological Outcome IndoleCore Indole Core Position 5 Position 2 P5_EDG Electron-Donating Group (e.g., -CH₃) IndoleCore:f1->P5_EDG P5_EWG Electron-Withdrawing Group (e.g., -Br, -CF₃) IndoleCore:f1->P5_EWG P2_Amide Carboxamide Moiety (e.g., -CONH-R) IndoleCore:f2->P2_Amide HighActivity Increased Potency P5_EDG->HighActivity LowActivity Decreased Potency P5_EWG->LowActivity P2_Amide->HighActivity Generally favorable

Solubility Profile of Methyl 3-methyl-1H-indole-5-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-methyl-1H-indole-5-carboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, a qualitative solubility assessment based on the molecule's structural features and data from analogous compounds, and a structured presentation of available data for related molecules to guide formulation and experimental design.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its indole scaffold, a privileged structure in many biologically active molecules. Understanding its solubility in organic solvents is critical for a wide range of applications, including reaction chemistry, purification, formulation of drug delivery systems, and conducting biological assays. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantitatively assess it.

Predicted Solubility Profile

Based on its chemical structure, which includes a polar indole ring with a hydrogen bond donor (N-H), a methyl ester group as a hydrogen bond acceptor, and a non-polar methyl group, a general solubility profile for this compound can be inferred. The presence of the indole nucleus and the methyl ester suggests that the compound will exhibit moderate polarity.

It is anticipated that this compound will demonstrate good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in alcohols like ethanol and methanol. Its solubility is expected to be lower in non-polar solvents such as hexanes and toluene.

Solubility Data of Structurally Related Compounds

To provide a more concrete, albeit indirect, assessment of the potential solubility of this compound, the following table summarizes the available quantitative solubility data for structurally similar indole carboxylate derivatives.

Compound NameSolventSolubility (mg/mL)
methyl-1-pentyl-1H-indole-3-carboxylateDimethylformamide (DMF)16
methyl-1-pentyl-1H-indole-3-carboxylateDimethyl sulfoxide (DMSO)16
methyl-1-pentyl-1H-indole-3-carboxylateEthanol12.5
Methyl indole-5-carboxylateChloroformSoluble
Methyl indole-5-carboxylateMethanolSoluble
Methyl indole-5-carboxylateWaterInsoluble

This data is provided for comparative purposes and may not be directly representative of the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent using the equilibrium solubility method.

4.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any fine particles.

    • Accurately dilute the filtered supernatant with a known volume of a suitable solvent (mobile phase for HPLC is often a good choice) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • The calculated concentration represents the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in units such as mg/mL or mol/L.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature B->C D Centrifuge C->D E Collect supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Determine solubility H->I

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

Initial Reactivity Studies of the Indole Core in Methyl 3-methyl-1H-indole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity studies on the indole core of Methyl 3-methyl-1H-indole-5-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical modifications and functionalization of this specific indole derivative. The information presented herein is a synthesis of available data on the reactivity of the indole nucleus, with a focus on electrophilic substitution, N-functionalization, and palladium-catalyzed cross-coupling reactions. Where direct experimental data for the title compound is unavailable, reactivity patterns are inferred from closely related indole derivatives.

Introduction to the Reactivity of the Indole Core

The indole ring system is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals. The reactivity of the indole core is characterized by its electron-rich nature, making it susceptible to electrophilic attack. The position of substitution is dictated by the stability of the resulting intermediate cation. Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position. However, when the C3 position is substituted, as in the case of this compound, electrophilic attack is directed to other positions of the ring, primarily the C2, C4, C6, and C7 positions, as well as the indole nitrogen (N1).

The presence of a methyl group at C3 and a methyl carboxylate group at C5 significantly influences the regioselectivity of these reactions. The electron-donating methyl group at C3 enhances the electron density of the pyrrole ring, while the electron-withdrawing methyl carboxylate group at C5 deactivates the benzene ring towards electrophilic attack, particularly at the ortho and para positions (C4 and C6).

Electrophilic Substitution Reactions

General Principles

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing the indole core. The outcome of these reactions on this compound will be a balance between the activating effect of the N-heterocycle and the C3-methyl group, and the deactivating effect of the C5-ester group.

Electrophilic_Substitution_Pathway Indole Methyl 3-methyl-1H- indole-5-carboxylate Intermediate Wheland Intermediate (Sigma Complex) Indole->Intermediate Attack by π-system Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Indole Intermediate->Product Deprotonation

Caption: General workflow for electrophilic substitution on the indole core.

Nitration

Nitration of indole derivatives typically employs a mixture of nitric acid and sulfuric acid. For indoles bearing electron-withdrawing groups, harsher conditions might be necessary. The nitration of 3-acetylindole and indole-3-carbonitrile has been shown to yield predominantly the 6-nitro derivatives, with smaller amounts of the 4-nitro isomers.[1] A similar regioselectivity can be anticipated for this compound.

Table 1: Predicted Regioselectivity in the Nitration of this compound

Position of NitrationPredicted OutcomeRationale
C6Major ProductLess sterically hindered para-like position to the C5-ester and meta to the deactivating ester.
C4Minor ProductSterically hindered ortho-like position to the C5-ester.
C2Minor ProductPossible due to activation by the N-heterocycle, but sterically hindered by the C3-methyl group.
C7Minor ProductLess activated position.

Experimental Protocol (Analogous Reaction): Nitration of 3-Acetylindole [1]

To a solution of 3-acetylindole in concentrated sulfuric acid, concentrated nitric acid is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, then poured onto ice water. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or chromatography.

Halogenation

Direct halogenation of indoles is often rapid and can lead to polysubstitution. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for controlled monohalogenation. For 3-substituted indoles, halogenation is expected to occur at the C2 position.

Table 2: Predicted Outcomes of Halogenation

ReagentPredicted Major Product
N-Bromosuccinimide (NBS)Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate
N-Chlorosuccinimide (NCS)Methyl 2-chloro-3-methyl-1H-indole-5-carboxylate

Experimental Protocol (General): Halogenation of a 3-Substituted Indole

To a solution of the 3-substituted indole in a suitable solvent (e.g., DMF, CH2Cl2, or CCl4), the N-halosuccinimide is added portion-wise at room temperature or below. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with aqueous sodium thiosulfate and brine, followed by drying and purification.

N-Functionalization Reactions

The indole nitrogen possesses a lone pair of electrons and can be readily functionalized through alkylation, acylation, and related reactions.

N-Alkylation

N-alkylation of indoles is typically achieved by treatment with a base followed by an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

N_Alkylation_Workflow Indole Methyl 3-methyl-1H- indole-5-carboxylate Indolide_Anion Indolide Anion Indole->Indolide_Anion Deprotonation Base Base (e.g., NaH) Base->Indolide_Anion N_Alkylated_Product N-Alkyl Indole Indolide_Anion->N_Alkylated_Product SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated_Product

Caption: Workflow for the N-alkylation of the indole core.

A patent describes the N-methylation of indole-3-carboxylic acid methyl ester using dimethyl carbonate and potassium carbonate in DMF at reflux, achieving a 96.3% yield.[2] This method is likely applicable to this compound.

Table 3: N-Alkylation of Indole-3-carboxylic acid methyl ester [2]

Alkylating AgentBaseSolventTemperatureYield
Dimethyl carbonateK2CO3DMFReflux (~130 °C)96.3%

Experimental Protocol: N-Methylation of Indole-3-carboxylic acid methyl ester [2]

A mixture of indole-3-carboxylic acid methyl ester (1.0 eq.), potassium carbonate (0.5 eq.), and dimethyl carbonate (3.0 eq.) in N,N-dimethylformamide is heated to reflux for 3.5 hours. After cooling, ice-cold water is added to precipitate the product, which is then collected by filtration and dried.

N-Acylation

N-acylation of indoles can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. A chemoselective N-acylation of 3-methyl-1H-indole has been reported using thioesters as the acyl source with cesium carbonate as the base in xylene at 140 °C, affording the N-acylated product in high yield.[3]

Table 4: N-Acylation of 3-Methyl-1H-indole with a Thioester [3]

Acyl SourceBaseSolventTemperatureYield
S-methyl butanethioateCs2CO3Xylene140 °C97% (GC Yield)

Experimental Protocol: N-Acylation of 3-Methyl-1H-indole [3]

A mixture of 3-methyl-1H-indole (1.0 eq.), S-methyl butanethioate (3.0 eq.), and cesium carbonate (3.0 eq.) in xylene is heated at 140 °C for 12 hours. After cooling, the reaction mixture is worked up and the product is purified by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of indoles. These reactions allow for the formation of C-C, C-N, and C-O bonds at various positions of the indole ring. The regioselectivity is often controlled by the use of a directing group. The carboxylic acid moiety at the C5 position of the title compound could potentially act as a directing group for C4 or C6 functionalization.

Pd_Catalyzed_Coupling Indole Methyl 3-methyl-1H- indole-5-carboxylate Coupled_Product Functionalized Indole Indole->Coupled_Product Coupling_Partner Coupling Partner (e.g., Ar-X) Coupling_Partner->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Catalytic Cycle

Caption: General scheme for Palladium-catalyzed cross-coupling of the indole core.

While specific examples for this compound are scarce, studies on other indole derivatives suggest that C-H arylation, alkenylation, and alkynylation are feasible. The development of specific protocols would require experimental optimization.

Conclusion

The reactivity of the indole core in this compound is governed by a combination of electronic and steric factors. Electrophilic substitution is predicted to occur preferentially at the C6 and C4 positions of the benzene ring, and at the C2 position of the pyrrole ring. The indole nitrogen is readily amenable to N-alkylation and N-acylation. Palladium-catalyzed cross-coupling reactions offer a promising avenue for further functionalization, although specific conditions for this substrate need to be developed. This guide provides a foundational understanding of the expected reactivity and serves as a starting point for the design of synthetic routes to novel derivatives of this compound for applications in drug discovery and development. Further experimental work is necessary to fully elucidate the reactivity of this specific indole derivative.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-methyl-1H-indole-5-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for Methyl 3-methyl-1H-indole-5-carboxylate is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of the broader class of indole derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry. These notes serve as a guide for researchers to explore the potential of this compound as a starting point for the development of novel therapeutics.

Introduction

The indole nucleus is a fundamental structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic and steric properties allow for diverse interactions with various biological targets. Indole derivatives have shown significant potential in the treatment of a wide range of diseases, including cancer and neurodegenerative disorders.[1] this compound, as a member of this class, represents a valuable scaffold for the synthesis of novel drug candidates. Its structural features, including the indole core, the methyl group at the 3-position, and the carboxylate at the 5-position, offer multiple points for chemical modification to optimize pharmacological properties.

Application 1: Kinase Inhibitors in Oncology

Indole derivatives are prominent as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][3] Many approved anti-cancer drugs, such as Sunitinib and Osimertinib, are based on the indole scaffold and function by targeting receptor tyrosine kinases.[4][5] The indole ring can function as a hinge-binding motif, a key interaction for many kinase inhibitors.

Potential Targets:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

  • Non-Receptor Tyrosine Kinases: Src family kinases.[6]

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Akt/PKB.[8]

The PI3K/Akt/mTOR signaling pathway is a crucial pathway in many cancers that is often targeted by indole-based inhibitors.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival IndoleInhibitor Indole-5-carboxylate Derivative IndoleInhibitor->PI3K Inhibition IndoleInhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
Application 2: Modulators of Neurodegenerative Disease Pathways

Indole-based compounds are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Their mechanisms of action in this context are diverse and can include:

  • Antioxidant and Anti-inflammatory Effects: The indole nucleus can scavenge free radicals and modulate inflammatory pathways, both of which are implicated in neuronal damage.

  • Inhibition of Protein Aggregation: Certain indole derivatives have been shown to interfere with the aggregation of amyloid-beta and alpha-synuclein, hallmark pathological features of Alzheimer's and Parkinson's diseases, respectively.

  • Enzyme Inhibition: Targeting enzymes such as monoamine oxidase (MAO) and cholinesterases can modulate neurotransmitter levels and provide symptomatic relief.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a general method to assess the inhibitory activity of this compound derivatives against a specific protein kinase, such as EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for IC50 determination.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer.

    • Test compound or control at various concentrations.

    • EGFR kinase solution.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the kinase substrate and ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Test Compound C Add Buffer, Compound, and Kinase to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Pre-incubate C->D E Add Substrate and ATP to Initiate Reaction D->E F Incubate at 30°C E->F G Stop Reaction and Deplete ATP F->G H Add Detection Reagent G->H I Measure Luminescence H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effects of this compound derivatives on a cancer cell line (e.g., A549, a human lung cancer cell line known to express EGFR).

Materials:

  • A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Data Presentation

The following tables present hypothetical, yet representative, data that could be generated from the above protocols for a series of this compound derivatives.

Table 1: In Vitro Kinase Inhibition Data

Compound IDR-Group ModificationEGFR IC50 (nM)SRC IC50 (nM)
M3M-indole-COOH(Parent Compound)>10,000>10,000
M3M-indole-Amide-1Phenylamide8501,200
M3M-indole-Amide-24-Fluorophenylamide420650
M3M-indole-Amide-33-Chlorophenylamide210340
Gefitinib(Positive Control)25>10,000
Dasatinib(Positive Control)501.5

Table 2: Anti-proliferative Activity in A549 Cells

Compound IDGI50 (µM)
M3M-indole-COOH>100
M3M-indole-Amide-125.5
M3M-indole-Amide-212.8
M3M-indole-Amide-35.2
Doxorubicin0.8

Conclusion

This compound serves as a versatile starting point for the development of potent and selective drug candidates. The protocols and data presented herein provide a framework for researchers to explore its potential, particularly in the fields of oncology and neurodegenerative diseases. Further chemical modifications and biological evaluations are warranted to fully elucidate the therapeutic potential of this promising indole scaffold.

References

Application Notes and Protocols for the Functionalization of Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the functionalization of Methyl 3-methyl-1H-indole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The strategic modification of this indole derivative at various positions (N-H, C2, C4, and C6) allows for the synthesis of diverse molecular architectures with potential therapeutic applications.

Overview of Functionalization Strategies

The indole nucleus of this compound offers several sites for functionalization. The presence of the electron-donating 3-methyl group and the electron-withdrawing methyl carboxylate group at the 5-position influences the reactivity of the indole ring. The N-H position is readily deprotonated and alkylated. The C2 position can be functionalized after N-protection and lithiation. The electron-rich pyrrole ring generally directs electrophilic substitution to the C2 position, as C3 is already substituted. However, under specific conditions, reactions such as the Mannich and Vilsmeier-Haack reactions can be directed to the C2 or C4 positions. Furthermore, halogenation of the benzene ring, followed by cross-coupling reactions, provides a versatile route to C4 and C6-functionalized derivatives.

Experimental Protocols

N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. Classical conditions often employ sodium hydride in an aprotic polar solvent like DMF or THF.[1]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Alkyl HalideProductTypical Yield (%)
Benzyl bromideMethyl 1-benzyl-3-methyl-1H-indole-5-carboxylate85-95
IodomethaneMethyl 1,3-dimethyl-1H-indole-5-carboxylate90-98
Vilsmeier-Haack Formylation at C2/C4

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings.[2][3] For 3-substituted indoles, formylation can occur at the C2 or C4 position, depending on the reaction conditions and the electronic nature of the substituents.

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and basify with a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomers.

Quantitative Data:

ProductTypical Yield (%)
Methyl 2-formyl-3-methyl-1H-indole-5-carboxylate40-60
Methyl 4-formyl-3-methyl-1H-indole-5-carboxylate20-30
Mannich Reaction for Aminomethylation at C2/C4

The Mannich reaction is a three-component condensation to introduce an aminomethyl group onto an active hydrogen-containing compound.[4][5]

Reaction Scheme:

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., Dimethylamine, Morpholine)

  • Acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the secondary amine (1.2 eq.) in ethanol, add acetic acid (2.0 eq.) and formaldehyde (1.5 eq.) at room temperature.

  • Add a solution of this compound (1.0 eq.) in ethanol.

  • Heat the reaction mixture to reflux and stir for 6-12 hours.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Secondary AmineProductTypical Yield (%)
DimethylamineMethyl 2-(dimethylaminomethyl)-3-methyl-1H-indole-5-carboxylate50-70
MorpholineMethyl 3-methyl-2-(morpholinomethyl)-1H-indole-5-carboxylate55-75
Halogenation and Suzuki-Miyaura Cross-Coupling

Functionalization of the benzene ring can be achieved through halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Iodination is often regioselective at the C5 position of the indole core.[6]

Part A: Iodination at C6

Reaction Scheme:

Materials:

  • This compound

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Ethanol

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add iodine (1.1 eq.) and a solution of iodic acid (0.4 eq.) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data:

ProductTypical Yield (%)
Methyl 6-iodo-3-methyl-1H-indole-5-carboxylate60-75

Part B: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Materials:

  • Methyl 6-iodo-3-methyl-1H-indole-5-carboxylate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine Methyl 6-iodo-3-methyl-1H-indole-5-carboxylate (1.0 eq.), arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acidMethyl 3-methyl-6-phenyl-1H-indole-5-carboxylate70-85
4-Methoxyphenylboronic acidMethyl 6-(4-methoxyphenyl)-3-methyl-1H-indole-5-carboxylate65-80

Visualizations

G cluster_0 N-Alkylation Workflow start This compound step1 Deprotonation with NaH in DMF start->step1 step2 Addition of Alkyl Halide (R-X) step1->step2 step3 Reaction Quench (NH4Cl) step2->step3 step4 Workup and Purification step3->step4 end Methyl 1-alkyl-3-methyl-1H-indole-5-carboxylate step4->end

Caption: N-Alkylation Experimental Workflow.

G cluster_1 Vilsmeier-Haack Formylation Pathway reagent1 DMF + POCl3 reagent2 Vilsmeier Reagent reagent1->reagent2 intermediate Iminium Intermediate reagent2->intermediate indole This compound indole->intermediate Electrophilic Attack hydrolysis Hydrolysis intermediate->hydrolysis product Formylated Indole (C2/C4) hydrolysis->product

Caption: Vilsmeier-Haack Reaction Pathway.

G cluster_2 Mannich Reaction Logical Relationship indole This compound attack Nucleophilic Attack by Indole indole->attack formaldehyde Formaldehyde iminium Iminium Ion Formation formaldehyde->iminium amine Secondary Amine amine->iminium iminium->attack product Aminomethylated Indole (C2/C4) attack->product

Caption: Mannich Reaction Logical Flow.

G cluster_3 Suzuki-Miyaura Coupling Workflow start This compound step1 Iodination (I2, HIO3) start->step1 intermediate Methyl 6-iodo-3-methyl-1H-indole-5-carboxylate step1->intermediate step2 Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) intermediate->step2 step3 Workup and Purification step2->step3 end Methyl 6-aryl-3-methyl-1H-indole-5-carboxylate step3->end

Caption: Halogenation and Suzuki Coupling Workflow.

References

The Versatile Scaffold: Methyl 3-methyl-1H-indole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique aromatic and hydrogen-bonding properties allow it to interact with a wide array of biological targets. Methyl 3-methyl-1H-indole-5-carboxylate is a key building block in this domain, offering chemists a versatile starting point for constructing complex, biologically active molecules. The methyl group at the 3-position and the carboxylate at the 5-position provide strategic handles for functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs. This document details the application of this intermediate in the development of two important classes of therapeutic agents: BRAF Kinase Inhibitors for oncology and Selective Androgen Receptor Modulators (SARMs) for conditions related to muscle and bone wasting.

Application 1: Intermediate for BRAF Kinase Inhibitors

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving oncogenesis in a significant portion of melanomas and other cancers.[1][3] Small molecule inhibitors targeting the BRAF kinase have shown remarkable clinical efficacy. Indole-based structures are central to many of these inhibitors, serving as a core scaffold that anchors the molecule within the ATP-binding site of the kinase. This compound is a valuable precursor for synthesizing analogs of these important anti-cancer agents.

Signaling Pathway: BRAF/MEK/ERK Cascade

The diagram below illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of intervention for BRAF inhibitors. In mutated cells, BRAF is constitutively active, leading to downstream signaling that promotes uncontrolled cell proliferation.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Indole-Based BRAF Inhibitor Inhibitor->BRAF Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

BRAF/MEK/ERK signaling pathway and point of inhibition.
Quantitative Data: Activity of Indole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of various synthesized indole-2-carboxamide derivatives against key oncogenic kinases. While not directly synthesized from this compound, these data illustrate the potency achievable with the indole scaffold.

Compound IDTarget KinaseIC₅₀ (nM)[4]
Va EGFR71 ± 6
Va BRAFV600E77 ± 5
Ve BRAFV600E92 ± 8
Vf BRAFV600E101 ± 9
Vg BRAFV600E107 ± 11
Vh BRAFV600E98 ± 7
Erlotinib (Ref.) EGFR80 ± 5
Erlotinib (Ref.) BRAFV600E60 ± 4
Experimental Protocol: Synthesis of an Indole-Based Kinase Inhibitor Scaffold

This protocol describes a general two-step synthesis to convert this compound into a key amide intermediate, which can be further elaborated to generate a library of potential kinase inhibitors.

protocol_workflow_kinase Start Methyl 3-methyl-1H- indole-5-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H₂O) Start->Step1 Intermediate1 3-methyl-1H-indole- 5-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling (HATU, DIPEA, Amine) Intermediate1->Step2 Final N-Aryl-3-methyl-1H- indole-5-carboxamide (Scaffold for Library Synthesis) Step2->Final

Workflow for synthesis of a kinase inhibitor scaffold.

Step 1: Hydrolysis of this compound

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add Lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 3-4 with 1N HCl. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indole-5-carboxylic acid.

Step 2: Amide Coupling to form N-Aryl Indole-5-carboxamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 3-methyl-1H-indole-5-carboxylic acid (1.0 eq) from Step 1 in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition:

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir for 10 minutes.

    • Add the desired substituted aniline (e.g., 4-fluoroaniline, 1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor completion by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final N-aryl-3-methyl-1H-indole-5-carboxamide. This product serves as a core scaffold for further diversification.

Application 2: Precursor for Selective Androgen Receptor Modulators (SARMs)

The Androgen Receptor (AR) is a ligand-activated transcription factor crucial for the development and maintenance of male reproductive tissues, muscle, and bone.[5] While steroidal androgens like testosterone are effective anabolic agents, their therapeutic use is limited by undesirable androgenic side effects, such as effects on the prostate. Selective Androgen Receptor Modulators (SARMs) are a class of nonsteroidal compounds designed to bind to the AR and exhibit tissue-selective activity, promoting anabolic effects in muscle and bone with minimal impact on reproductive tissues.[6][7] Various indole-based structures have been explored as potential SARM candidates.

Signaling Pathway: Androgen Receptor Action

The diagram below shows a simplified androgen receptor signaling pathway. Androgens (or SARMs) bind to the AR in the cytoplasm, causing it to translocate to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA to regulate gene expression related to growth and anabolism.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgen or Indole-Based SARM AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Ligand->AR_HSP Binds AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimerization AR_Ligand->AR_Dimer Nuclear Translocation ARE Binds to Androgen Response Element (ARE) AR_Dimer->ARE Transcription Gene Transcription ARE->Transcription Anabolism Anabolic Effects (Muscle & Bone Growth) Transcription->Anabolism

Simplified Androgen Receptor (AR) signaling pathway.
Quantitative Data: Activity of Nonsteroidal SARMs

This table presents the in vitro and in vivo activity of representative nonsteroidal SARMs, demonstrating their high binding affinity and tissue selectivity.

CompoundAR Binding Affinity (Kᵢ, nM)[8]Anabolic Activity (Levator Ani) ED₅₀ (mg/day)Androgenic Activity (Prostate) ED₅₀ (mg/day)
S-1 4.0 ± 1.00.28 ± 0.08> 3.0
S-4 37 ± 5.00.41 ± 0.031.3 ± 0.2
Testosterone Propionate (Ref.) 1.1 ± 0.20.38 ± 0.050.43 ± 0.06
Experimental Protocol: Synthesis of an Indole-based SARM Precursor

This protocol outlines a general method for converting this compound into a carbohydrazide, a versatile intermediate for the synthesis of more complex heterocyclic systems often found in SARM scaffolds.

protocol_workflow_sarm Start Methyl 3-methyl-1H- indole-5-carboxylate Step1 Step 1: Hydrazinolysis (Hydrazine Hydrate, Ethanol) Start->Step1 Final 3-methyl-1H-indole- 5-carbohydrazide (SARM Intermediate) Step1->Final

Workflow for synthesis of a SARM intermediate.

Step 1: Synthesis of 3-methyl-1H-indole-5-carbohydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 10.0 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction mixture should become a clear solution before a precipitate begins to form.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting material and hydrazine.

    • Dry the product under vacuum to yield pure 3-methyl-1H-indole-5-carbohydrazide. This intermediate can be used in subsequent cyclization reactions to build various SARM scaffolds.

This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of scaffolds for both BRAF kinase inhibitors and Selective Androgen Receptor Modulators highlights its importance in developing treatments for cancer and conditions associated with muscle and bone loss. The protocols provided herein offer a foundational approach for researchers to synthesize and explore novel derivatives based on this privileged indole structure, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for Named Reactions Involving Indole-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-5-carboxylate esters are pivotal structural motifs in medicinal chemistry and materials science. The indole core is a privileged scaffold found in numerous pharmaceuticals, and the ester at the 5-position provides a versatile handle for modifying physicochemical properties or for further synthetic elaboration. This document provides detailed application notes and experimental protocols for key named reactions used to synthesize and functionalize this important class of molecules.

Synthesis of the Indole-5-Carboxylate Core

The construction of the indole ring system itself can be tailored to incorporate the 5-carboxylate group from acyclic precursors. The Fischer and Reissert syntheses are two classical methods that can be adapted for this purpose.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the acid-catalyzed thermal cyclization of an arylhydrazone.[1][2] To generate an indole-5-carboxylate, one typically starts with a hydrazine bearing an electron-withdrawing carboxylate group at the para-position. A common variant is the Japp-Klingemann reaction, which generates the necessary hydrazone intermediate in situ.[3][4]

Application Notes: The reaction involves treating a (4-alkoxycarbonylphenyl)hydrazine with an appropriate aldehyde or ketone (e.g., a pyruvate ester to yield an indole-2-carboxylate) under acidic conditions.[1] The choice of acid catalyst is critical and can range from Brønsted acids like H₂SO₄ and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂.[2][5] The reaction is versatile but can be limited by the stability of the starting materials under harsh acidic and thermal conditions.

Logical Workflow for Fischer Indole Synthesis

G cluster_start Step 1: Hydrazone Formation cluster_reaction Step 2: Cyclization cluster_end Step 3: Product A p-Carboxyphenylhydrazine C Arylhydrazone Intermediate A->C B Ketone / Aldehyde B->C F [3,3]-Sigmatropic Rearrangement C->F D Acid Catalyst (e.g., PPA, ZnCl₂) D->F E Heat E->F G Rearomatization & Cyclization F->G H Ammonia Elimination G->H I Indole-5-carboxylic Acid / Ester H->I

Caption: Logical workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methylindole-5-carboxylate (via Gassman Synthesis - a related method)

While a direct Fischer synthesis protocol is common, the Gassman indole synthesis provides a high-yield alternative for substituted indoles.[6] The final step, desulfurization, is presented here as it starts from a precursor that already contains the complete indole-5-carboxylate core.

Materials:

  • Ethyl 2-methyl-3-methylthioindole-5-carboxylate

  • W-2 Raney Nickel (freshly washed)

  • Absolute Ethanol

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, dissolve 10.0 g (0.0402 mole) of ethyl 2-methyl-3-methylthioindole-5-carboxylate in 300 mL of absolute ethanol.[6]

  • Add an excess (approx. 15 teaspoons) of freshly washed W-2 Raney nickel to the solution.[6]

  • Stir the mixture vigorously for one hour at room temperature.

  • Stop stirring and allow the catalyst to settle. Decant the ethanolic solution.

  • Wash the catalyst by stirring with two 100-mL portions of absolute ethanol for 15 minutes each, decanting the solvent each time.

  • Combine all the ethanolic solutions and concentrate them on a rotary evaporator.

  • Dissolve the resulting solid residue in 150 mL of warm dichloromethane.

  • Dry the solution over anhydrous magnesium sulfate, filter, and wash the drying agent with an additional 40 mL of dichloromethane.

  • Concentrate the combined filtrates using a rotary evaporator to yield the final product.[6]

Quantitative Data:

Product Starting Material Reagent Yield Reference

| Ethyl 2-methylindole-5-carboxylate | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | Raney Nickel | 93–99% |[6] |

Functionalization of the Indole-5-Carboxylate Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing the indole core. Starting with a halo-indole-5-carboxylate ester (typically bromo- or iodo-), a wide variety of substituents can be introduced at specific positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organic halide and an organoboron compound.[7][8] For drug discovery, it allows for the rapid introduction of diverse aryl and heteroaryl groups at the 5-position of the indole ring, enabling extensive structure-activity relationship (SAR) studies.[7]

Application Notes: The reaction couples a halo-indole-5-carboxylate ester with a boronic acid or boronate ester. A palladium catalyst, a ligand, and a base are required. The choice of these components is crucial and often requires optimization.[9][10] Common catalysts include Pd(dppf)Cl₂ and Pd(PPh₃)₄, while bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used in aqueous solvent mixtures (e.g., Dioxane/H₂O, Acetonitrile/H₂O).[7][10] Protecting the indole N-H group (e.g., with a Boc group) can often prevent side reactions and improve yields.[10]

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_reactants Inputs Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar (Product) PdII_R_Ar->Product RX R-X (Halo-Indole) ArBOH2 Ar-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Base->ArBOH2 Activation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki Coupling of 5-Bromoindole Derivatives

This protocol is adapted from procedures for 5-bromoindole and can be applied to its 5-carboxylate ester derivatives.[7]

Materials:

  • 5-Bromoindole-5-carboxylate ester (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.005 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • SPhos (0.005 equiv) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., 4:1 Water:Acetonitrile or 4:1 Dioxane:Water)[7][10]

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vial, add the 5-bromoindole-5-carboxylate ester (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).[7]

  • Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in the degassed solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids via syringe.

  • Seal the vial and heat the mixture with vigorous stirring (e.g., 80-100 °C) for the required time (typically 2-18 hours).[7][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole-5-carboxylate ester.[7]

Quantitative Data for Suzuki Coupling of 5-Bromoindoles

Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Substrate Reference
Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane 80 2 95 5-Bromo-1-ethyl-1H-indazole [9]
Pd(PPh₃)₄ Cs₂CO₃ Ethanol 100 (MW) 0.5-0.7 ~80-95 5-Bromoindole [7]
Pd(OAc)₂ / SPhos K₂CO₃ 4:1 H₂O:ACN 37 18 ~70-90 5-Bromoindole [7]

| NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Heteroaromatic halides |[9] |

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form new C-C bonds, providing a route to C5-alkenyl indole derivatives.[11] These products can serve as intermediates for further transformations or as final products in their own right.

Application Notes: The reaction typically uses a palladium catalyst like Na₂PdCl₄ or Pd(OAc)₂. For challenging substrates, including unprotected indoles, the use of water-soluble ligands such as TXPTS or TPPTS in aqueous media can be effective.[11] The reaction conditions, including base and solvent, are critical for achieving high yields.

Experimental Protocol: General Procedure for Heck Coupling of 5-Halo-Indoles

This protocol is based on the coupling of halo-indoles with alkenes in aqueous conditions.[11]

Materials:

  • Halo-indole-5-carboxylate ester (1.0 equiv)

  • Alkene (1.5 equiv)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%)

  • Sulfonated SPhos (sSPhos, 12.5-15 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0-4.0 equiv)

  • Degassed 1:1 Acetonitrile:Water

Procedure:

  • In a microwave vial or flask, combine Na₂PdCl₄ (5 mol%) and sSPhos (12.5 mol%).

  • Purge the vessel with an inert gas and add 1 mL of the degassed 1:1 CH₃CN/H₂O mixture. Stir for 15 minutes.[11]

  • Add the halo-indole-5-carboxylate ester (1.0 equiv), Na₂CO₃ (2.0 equiv), and finally the alkene (1.5 equiv).

  • Seal the vessel and heat to 80 °C (using conventional heating or microwave) for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous work-up as described in the Suzuki coupling protocol.

  • Purify the crude product by flash chromatography.

Quantitative Data for Heck Coupling of 5-Iodoindole

Alkene Catalyst System Base Temp (°C) Yield (%) Reference
Acrylic acid Na₂PdCl₄ / TXPTS Na₂CO₃ Reflux 90 [11]
Methyl acrylate Na₂PdCl₄ / sSPhos Na₂CO₃ 80 (MW) 99 [11]

| Styrene | Na₂PdCl₄ / sSPhos | Na₂CO₃ | 80 (MW) | 85 |[11] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[12] It has revolutionized the synthesis of aryl amines and is highly applicable to the functionalization of halo-indoles, allowing for the introduction of primary and secondary amines at the 5-position.[13][14]

Application Notes: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are essential for high efficiency.[15][16] The choice of base is also critical, with strong, non-nucleophilic bases like LiHMDS or NaOtBu being common. The reaction can even be performed on indoles with a free N-H group, which is a significant advantage.[13]

General Experimental Workflow for Cross-Coupling

G A 1. Weigh Reagents - Halo-Indole Ester - Coupling Partner - Base B 2. Add Anhydrous Solvent (e.g., Dioxane, Toluene) A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Catalyst System (Palladium Pre-catalyst + Ligand) C->D E 5. Heat to Target Temp with Vigorous Stirring D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Cool to RT & Quench (Aqueous Work-up) F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Concentrate, & Purify (Chromatography) H->I J Final Product I->J

Caption: Generalized workflow for Pd-catalyzed cross-coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Bromoindole

This protocol is based on literature procedures for haloindoles.[13]

Materials:

  • 5-Bromoindole-5-carboxylate ester (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction tube, add the 5-bromoindole-5-carboxylate ester, Pd₂(dba)₃, the ligand, and NaOtBu.

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat 3 times).

  • Add anhydrous toluene, followed by the amine via syringe.

  • Place the reaction tube in a preheated oil bath (e.g., 100-110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and perform an aqueous work-up as described in the Suzuki protocol.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Haloindoles

Halo-Indole Amine Catalyst System Base Yield (%) Reference
5-Bromoindole Aniline Pd(OAc)₂ / Ligand 4* NaOtBu 95 [13]
5-Bromoindole Morpholine Pd(OAc)₂ / Ligand 4* NaOtBu 98 [13]
6-Chloroindole Piperidine Pd(OAc)₂ / Ligand 1* LiHMDS 78 [13]
5-Bromoindole p-Toluidine Pd(OAc)₂ / RuPhos K₃PO₄ 81 [14]

*Ligands 1 and 4 are specific biaryl phosphine ligands described in the reference.

References

Application Notes and Protocols: Derivatization of Methyl 3-methyl-1H-indole-5-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Methyl 3-methyl-1H-indole-5-carboxylate is a promising starting material for the development of novel therapeutic agents due to its versatile structure, which allows for derivatization at multiple positions. This document provides detailed protocols for the chemical derivatization of this compound, focusing on N-alkylation and N-acylation, and subsequent evaluation of the synthesized derivatives in anticancer and antimicrobial assays. The provided methodologies for the MTT assay and broth microdilution assay will guide researchers in screening these novel compounds for potential therapeutic applications.

Introduction

Indole derivatives have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The derivatization of the indole core is a common strategy to explore the structure-activity relationship (SAR) and optimize the biological activity of these compounds. The nitrogen atom of the indole ring (N-1 position) is a primary site for modification, with N-alkylation and N-acylation being common and effective strategies to introduce diverse functional groups. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence their interaction with biological targets.

This application note focuses on providing practical and detailed protocols for the synthesis of novel derivatives of this compound and their subsequent biological evaluation. While specific biological data for derivatives of this exact molecule are not extensively available in the public domain, this document presents data for structurally related indole compounds to exemplify the potential outcomes of such derivatization and screening efforts.

Derivatization Protocols

The following protocols describe general methods for the N-alkylation and N-acylation of the indole nitrogen of this compound.

Protocol for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

Protocol for N-Acylation

This protocol outlines a method for the N-acylation of this compound using a carboxylic acid and a coupling agent.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.

Biological Assay Protocols

The following are detailed protocols for assessing the anticancer and antimicrobial activities of the synthesized indole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][3][4][5]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized indole derivatives

  • Standard antibiotic (e.g., ampicillin, ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized indole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Data Presentation

The following tables present hypothetical and example data for N-substituted indole derivatives to illustrate the type of results that can be obtained from the described biological assays.

Table 1: Anticancer Activity of Exemplary N-Substituted Indole Derivatives against Various Cancer Cell Lines (IC₅₀ in µM)

Compound IDN-SubstituentHeLaMCF-7HT-29
7d N-((1-methyl-1H-indol-3-yl)methyl)-2-(4-chloro-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide0.520.340.86[6]
5d 1-(4-Methoxyphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester-4.7[4]-
5e 1-(4-Chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester-7.9[4]-
Doxorubicin (Positive Control)~0.1~0.5~0.3

Table 2: Antimicrobial Activity of Exemplary Indole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureusE. coliP. aeruginosa
8 (Z)-methyl 3-((3-(4-chlorobenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate0.008-0.015[3]0.03[3]0.015[3]
11 (Z)-methyl 3-((3-(4-bromobenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate0.015[3]0.03[3]0.015[3]
26 5-bromo-3-(1-(phenethyl)-1H-imidazol-5-yl)-1H-indole≤ 0.25[7]>32[7]>32[7]
Ampicillin (Positive Control)~0.5~8>64
Ciprofloxacin (Positive Control)~0.25~0.015~0.25

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening cluster_sar SAR Studies start Methyl 3-methyl-1H- indole-5-carboxylate deriv N-Alkylation or N-Acylation start->deriv purify Purification (Column Chromatography) deriv->purify charac Characterization (NMR, MS) purify->charac assay Anticancer Assay (MTT) charac->assay assay2 Antimicrobial Assay (Broth Microdilution) charac->assay2 data Data Analysis (IC50 / MIC) assay->data assay2->data sar Structure-Activity Relationship data->sar

Caption: Experimental workflow for derivatization and biological screening.

apoptosis_pathway Indole Indole Derivative Mito Mitochondrial Stress Indole->Mito Induces CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols for N-alkylation and N-acylation provide a solid foundation for creating a library of diverse compounds. Subsequent screening using the detailed MTT and broth microdilution assays allows for the efficient identification of candidates with potent anticancer and antimicrobial activities. The exploration of structure-activity relationships through these systematic derivatizations is a critical step in the development of new and effective drugs.

References

The Role of Methyl 3-methyl-1H-indole-5-carboxylate in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthesis and potential applications of bioactive compounds derived from Methyl 3-methyl-1H-indole-5-carboxylate. This versatile building block is a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2]

Introduction

The indole nucleus is a core structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] this compound, a derivative of the indole family, serves as a valuable starting material for the synthesis of more complex and biologically active molecules. Its specific substitution pattern offers opportunities for structural modifications that can lead to enhanced potency and selectivity for various therapeutic targets.

Derivatives of indole-5-carboxylic acid have shown significant promise as inhibitors of key cellular processes. For instance, various substituted indoles have been identified as potent inhibitors of tubulin polymerization, a critical mechanism in cell division, making them attractive candidates for cancer therapy.[1][2] Additionally, indole derivatives have been investigated as kinase inhibitors, targeting the signaling pathways that are often dysregulated in cancer.[4] In the realm of infectious diseases, indole-based compounds have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][5][6]

This document will detail the synthetic pathways to and from this compound, provide protocols for the synthesis of representative bioactive compounds, summarize the quantitative biological data of related structures, and illustrate a key signaling pathway targeted by this class of molecules.

Data Presentation: Biological Activities of Related Indole Derivatives

The following tables summarize the biological activities of various indole derivatives structurally related to compounds that can be synthesized from this compound. This data provides a strong rationale for the exploration of this scaffold in drug discovery programs.

Table 1: Anticancer Activity of Indole Derivatives

Compound ClassTarget Cell Line(s)IC50 (µM)Biological Target/MechanismReference(s)
Coumarin-indole derivativesMGC-803 (gastric cancer)0.011Tubulin polymerization inhibition[2]
Indole-chalcone derivativesVarious human cancer cell lines0.006 - 0.035Tubulin polymerization and Thioredoxin Reductase (TrxR) inhibition[2]
3-AmidoindolesT47D (breast cancer)0.04Tubulin polymerization inhibition[1]
3-Arylthio-1H-indolesMCF-7 (breast cancer)0.0045Antiproliferative[1]
Pyrazolinyl-indole derivativesLeukemia cellsGrowth inhibition of 78.76% at 10 µMEGFR inhibition[2]
Indole-curcumin derivativesHeLa (cervical cancer)4Anticancer[2]
5-Hydroxyindole-3-carboxylic acid esterMCF-7 (breast cancer)4.7Cytotoxic[7]
Indole-3-carboxylic acid conjugate (7k)Leukemia cell lines0.04 - 0.28Growth inhibition[8]

Table 2: Antimicrobial Activity of Indole Derivatives

Compound ClassTarget Microorganism(s)MIC (mg/mL)Reference(s)
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesEnterobacter cloacae0.004 - 0.03[5]
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamideStaphylococcus aureus37.9 - 113.8 µM[9]
Aminoguanidyl indole derivativesESKAPE pathogens, MRSA2 - 16 µg/mL[6]
tris(1H-indol-3-yl)methylium derivativesMRSA0.5 µg/mL[10]
Indole-triazole derivative (3d)C. krusei, C. albicans, S. aureus, MRSA, E. coli, B. subtilis3.125[3]
5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acidMRSA0.64 µg/mL[11]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound and a representative bioactive derivative.

Protocol 1: Synthesis of 3-Methyl-1H-indole-5-carboxylic Acid

This protocol is a plausible route based on the synthesis of 3-methylindole and subsequent carboxylation, inspired by general methods for indole modification.

Step 1: Synthesis of 3-Methylindole (Skatole)

A potential starting point is the synthesis of 3-methylindole from o-ethylaniline.[12]

  • Formylation of o-Ethylaniline: In a three-necked flask, add o-ethylaniline and a 90% aqueous solution of formic acid. Heat the mixture to reflux for 3 hours. Allow the reaction to stand overnight. Evaporate the solvent under reduced pressure. Add toluene and heat to dissolve the residue, then cool to 10°C to crystallize for 6 hours. Collect the N-formyl-o-ethylaniline by suction filtration.

  • Cyclization to 3-Methylindole: In a separate reactor, add potassium hydroxide and toluene and heat to reflux. Slowly add a toluene solution of the N-formyl-o-ethylaniline over 4 hours. Continue to reflux for an additional 2-3 hours. Heat to evaporate the solvent until the temperature reaches 320°C. Allow the mixture to cool naturally, wash with water, and dry to obtain 3-methylindole.[12]

Step 2: Carboxylation of 3-Methylindole

This step would likely proceed via electrophilic substitution, though specific conditions for C5-carboxylation of 3-methylindole would need optimization. A possible approach could involve a Kolbe-Schmitt type reaction or reaction with a carboxylating agent under Friedel-Crafts conditions.

Protocol 2: Esterification of 3-Methyl-1H-indole-5-carboxylic Acid to this compound

This protocol follows the general principles of Fischer-Speier esterification.[13][14]

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1H-indole-5-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.[13][15]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of a Bioactive Indole-Thiazolidinone Derivative

This protocol is adapted from the synthesis of similar antimicrobial indole derivatives and illustrates how this compound can be used as a starting material.[5][9]

  • Formylation of this compound: The C2 position of the indole can be formylated using a Vilsmeier-Haack reaction (POCl₃, DMF) to introduce an aldehyde group.

  • Knoevenagel Condensation: The resulting aldehyde is then condensed with a thiazolidinone derivative, such as 2-thioxothiazolidin-4-one, in the presence of a base like piperidine or sodium acetate in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the condensation.

  • Purification: The resulting product, a (Z)-5-((3-methyl-5-(methoxycarbonyl)-1H-indol-2-yl)methylene)-2-thioxothiazolidin-4-one, can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound o-Ethylaniline o-Ethylaniline 3-Methylindole 3-Methylindole o-Ethylaniline->3-Methylindole Formylation & Cyclization 3-Methyl-1H-indole-5-carboxylic Acid 3-Methyl-1H-indole-5-carboxylic Acid 3-Methylindole->3-Methyl-1H-indole-5-carboxylic Acid Carboxylation This compound This compound 3-Methyl-1H-indole-5-carboxylic Acid->this compound Esterification

Caption: Synthesis of the target molecule.

Experimental Workflow for Bioactive Derivative Synthesis

G cluster_workflow Synthesis of a Bioactive Indole-Thiazolidinone Derivative Start Methyl 3-methyl-1H- indole-5-carboxylate Formylation Formylation at C2 Start->Formylation Condensation Knoevenagel Condensation with Thiazolidinone Formylation->Condensation Purification Purification Condensation->Purification Bioactive_Product Bioactive Indole- Thiazolidinone Purification->Bioactive_Product

Caption: Workflow for bioactive derivative synthesis.

Signaling Pathway: Inhibition of Tubulin Polymerization

Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics. The following diagram illustrates this key signaling pathway.

G cluster_pathway Inhibition of Tubulin Polymerization by Indole Derivatives Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Indole_Derivative Indole Derivative Indole_Derivative->Tubulin_Dimers Binds to Colchicine Site Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Note and Protocol for the Scaled-Up Synthesis of Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale and scaled-up synthesis of Methyl 3-methyl-1H-indole-5-carboxylate, a key intermediate in pharmaceutical research. The synthesis is based on the robust and widely applicable Fischer indole synthesis. This application note details the reaction parameters, purification methods, and critical considerations for scaling the process from grams to kilograms, addressing common challenges such as heat transfer and impurity profiles. All quantitative data is presented in tabular format for clarity, and a detailed experimental workflow is provided.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound is a valuable building block for the synthesis of a variety of biologically active compounds. The Fischer indole synthesis, a classic and reliable method, allows for the efficient construction of the indole nucleus from an arylhydrazine and a carbonyl compound.[1][2][3] This protocol outlines the synthesis of the target molecule via the acid-catalyzed cyclization of the hydrazone formed from methyl 4-hydrazinobenzoate and propanal.

Furthermore, this document addresses the critical aspects of scaling up this synthesis. Large-scale production presents unique challenges, including managing exothermic events, ensuring efficient mass and heat transfer, and minimizing waste.[1] An eco-friendly approach utilizing toluene as both the reaction and extraction solvent is presented to streamline the workup process and enhance sustainability on an industrial scale.

Reaction Scheme

The overall synthetic route involves two main stages: the formation of the hydrazone intermediate and its subsequent acid-catalyzed cyclization to form the indole ring.

Step 1: Hydrazone Formation

Methyl 4-hydrazinobenzoate + Propanal → Methyl 4-(2-propylidenehydrazinyl)benzoate

Step 2: Fischer Indole Synthesis (Cyclization)

Methyl 4-(2-propylidenehydrazinyl)benzoate --(Acid Catalyst, Heat)--> this compound + NH₃

Experimental Protocols

Laboratory-Scale Synthesis (10 g Scale)

Materials:

  • Methyl 4-aminobenzoate

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Propanal

  • Ethanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

Part A: Synthesis of Methyl 4-hydrazinobenzoate hydrochloride

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve methyl 4-aminobenzoate (15.1 g, 100 mmol) in concentrated HCl (60 mL) and water (60 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate 1 L beaker, prepare a solution of stannous chloride dihydrate (56.4 g, 250 mmol) in concentrated HCl (50 mL).

  • Cool the stannous chloride solution to 0 °C and slowly add the diazonium salt solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.

  • Dry the solid under vacuum to yield methyl 4-hydrazinobenzoate hydrochloride.

Part B: Synthesis of this compound

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 4-hydrazinobenzoate hydrochloride (9.43 g, 50 mmol) in ethanol (100 mL).

  • Add propanal (3.2 mL, 55 mmol) to the suspension.

  • Heat the mixture to reflux for 1 hour to form the hydrazone in situ.

  • Cool the reaction mixture to room temperature and add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to afford pure this compound.

Protocol for Scale-Up (1 kg Scale)

Key Considerations for Scale-Up:

  • Heat Management: The Fischer indole synthesis can be exothermic. A jacketed reactor with efficient cooling is crucial to maintain temperature control and prevent runaway reactions and tar formation.[1]

  • Solvent Choice: Toluene is an excellent choice for scale-up as it serves as both the reaction and extraction solvent, minimizing aqueous waste.

  • Reagent Addition: Controlled addition of reagents is critical to manage exotherms and maintain a consistent reaction profile.

  • Workup: A streamlined workup process is essential for handling large volumes efficiently.

Materials:

  • Methyl 4-hydrazinobenzoate hydrochloride (943 g, 5.0 mol)

  • Propanal (320 mL, 5.5 mol)

  • Toluene (10 L)

  • p-Toluenesulfonic acid monohydrate (95 g, 0.5 mol)

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Charge a 20 L jacketed glass reactor with methyl 4-hydrazinobenzoate hydrochloride (943 g, 5.0 mol) and toluene (8 L).

  • Begin stirring and add propanal (320 mL, 5.5 mol) over 15-20 minutes.

  • Heat the mixture to 80-90 °C and hold for 1 hour to ensure complete hydrazone formation.

  • Add p-toluenesulfonic acid monohydrate (95 g, 0.5 mol) in one portion.

  • Increase the temperature to reflux (approx. 110 °C) and maintain for 6-8 hours. Monitor the reaction by HPLC or TLC.

  • Once the reaction is complete, cool the reactor to 40-50 °C.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a suitable separation vessel. Allow the layers to separate and remove the aqueous layer.

  • Wash the organic layer with water (2 x 2 L).

  • Concentrate the toluene layer under reduced pressure to initiate crystallization of the product.

  • Cool the mixture to 0-5 °C and hold for 2-4 hours to complete crystallization.

  • Isolate the product by filtration, wash the filter cake with cold toluene (1 L), and dry under vacuum at 50 °C to a constant weight.

Data Presentation

Table 1: Reagent Quantities for Laboratory and Scaled-Up Synthesis

ReagentLaboratory Scale (10 g)Scaled-Up (1 kg)Molar Ratio (vs. Hydrazine)
Methyl 4-hydrazinobenzoate HCl9.43 g943 g1.0
Propanal3.2 mL320 mL1.1
p-Toluenesulfonic acid monohydrate0.95 g95 g0.1
Solvent (Ethanol/Toluene)100 mL (Ethanol)10 L (Toluene)-

Table 2: Comparison of Reaction Parameters and Expected Outcomes

ParameterLaboratory Scale (10 g)Scaled-Up (1 kg)
Reaction Vessel 250 mL Round-bottom flask20 L Jacketed glass reactor
Temperature Reflux (approx. 78 °C)Reflux (approx. 110 °C)
Reaction Time 4-6 hours6-8 hours
Workup Liquid-liquid extraction with ethyl acetateAqueous wash of toluene solution
Purification Flash column chromatographyCrystallization from toluene
Expected Yield 65-75%70-80%
Product Form Off-white to pale yellow solidCrystalline solid

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key stages in the scaled-up synthesis of this compound.

Synthesis_Workflow Workflow for Scaled-Up Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification Start Charge Reactor: - Methyl 4-hydrazinobenzoate HCl - Toluene Add_Propanal Add Propanal Start->Add_Propanal Hydrazone_Formation Heat to 80-90°C (1 hour) Add_Propanal->Hydrazone_Formation Add_Catalyst Add p-TsOH·H₂O Hydrazone_Formation->Add_Catalyst Cyclization Heat to Reflux (6-8 hours) Add_Catalyst->Cyclization Cooling Cool to 40-50°C Cyclization->Cooling Neutralization Neutralize with NaHCO₃ (aq) Cooling->Neutralization Phase_Separation Separate Aqueous Layer Neutralization->Phase_Separation Washing Wash with Water Phase_Separation->Washing Concentration Concentrate Toluene Washing->Concentration Crystallization Cool to 0-5°C Concentration->Crystallization Filtration Filter Product Crystallization->Filtration Drying Dry Under Vacuum Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the scaled-up synthesis.

Conclusion

The provided protocol offers a reliable and scalable method for the synthesis of this compound. By employing the Fischer indole synthesis and adapting the procedure for a larger scale with considerations for safety, efficiency, and environmental impact, researchers and drug development professionals can confidently produce this key intermediate in the quantities required for their programs. The use of toluene in the scaled-up process represents a significant improvement in process sustainability. Careful monitoring and control of reaction parameters are paramount to achieving high yields and purity.

References

Application Notes: Methyl 3-methyl-1H-indole-5-carboxylate as a Key Intermediate in the Synthesis of Novel Tryptophan 2,3-dioxygenase (TDO2) Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-methyl-1H-indole-5-carboxylate is a versatile heterocyclic building block with significant potential in pharmaceutical synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This application note details the utility of this compound as a key intermediate in the synthesis of a promising class of anti-cancer agents: Tryptophan 2,3-dioxygenase (TDO2) inhibitors.

Tryptophan 2,3-dioxygenase is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][3] In the context of oncology, TDO2 is a critical immune checkpoint protein.[3] Its overexpression in various tumor types leads to the depletion of tryptophan in the tumor microenvironment, which in turn suppresses the activity of tumor-infiltrating T-cells and promotes immune tolerance, allowing cancer cells to evade immune destruction.[4][5] Therefore, the inhibition of TDO2 is a compelling strategy in cancer immunotherapy to restore anti-tumor immunity.

This document provides detailed protocols for the synthesis of a representative 4-(indol-3-yl)-pyrazole TDO2 inhibitor using this compound as a starting material, based on established synthetic methodologies for indole and pyrazole derivatives.[6][7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
AppearanceOff-white to pale yellow solid
Melting Point145-149 °C
SolubilitySoluble in methanol, ethyl acetate, and dichloromethane

Table 2: Representative Reaction Parameters and Expected Outcomes for the Synthesis of a TDO2 Inhibitor Intermediate

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)Expected Purity (%)
1Vilsmeier-Haack FormylationPOCl₃, DMFDichloromethane0-252-485-95>95
2Claisen-Schmidt CondensationAcetylpyrazole, NaOHEthanol25-504-670-85>95
3Pyrazole Ring FormationHydrazine hydrateEthanol786-860-75>95
4SaponificationLiOHTHF/Water252-490-98>98

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-formyl-1H-indole-5-carboxylate (Intermediate 2)

This protocol describes the Vilsmeier-Haack formylation of this compound to introduce a formyl group at the 2-position, which is a common strategy for further elaboration of the indole ring.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C to form the Vilsmeier reagent.

  • Add the freshly prepared Vilsmeier reagent dropwise to the indole solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Methyl 3-formyl-1H-indole-5-carboxylate as a solid.

Protocol 2: Synthesis of a 4-(Indol-3-yl)-pyrazole TDO2 Inhibitor

This protocol outlines the subsequent steps to construct the pyrazole ring and complete the synthesis of a representative TDO2 inhibitor.

Materials:

  • Methyl 3-formyl-1H-indole-5-carboxylate (Intermediate 2) (1.0 eq)

  • Substituted acetylpyrazole (e.g., 1-(1H-pyrazol-1-yl)ethan-1-one) (1.1 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol

  • Hydrazine hydrate (1.5 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

Step 2a: Claisen-Schmidt Condensation

  • Dissolve Methyl 3-formyl-1H-indole-5-carboxylate (1.0 eq) and the substituted acetylpyrazole (1.1 eq) in ethanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water dropwise to the mixture.

  • Stir the reaction at room temperature for 4-6 hours. A precipitate should form.

  • Filter the solid, wash with cold ethanol and water, and dry to obtain the chalcone intermediate.

Step 2b: Pyrazole Ring Formation

  • Suspend the chalcone intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-(indol-3-yl)-pyrazole derivative.

Step 2c: Saponification

  • Dissolve the pyrazole derivative (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final TDO2 inhibitor.

Visualizations

G cluster_synthesis Synthesis of TDO2 Inhibitor Start This compound Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate Methyl 3-formyl-1H-indole-5-carboxylate Step1->Intermediate Step2 Claisen-Schmidt Condensation (Substituted Acetylpyrazole, NaOH) Intermediate->Step2 Chalcone Chalcone Intermediate Step2->Chalcone Step3 Pyrazole Ring Formation (Hydrazine Hydrate) Chalcone->Step3 Pyrazole 4-(Indol-3-yl)-pyrazole Derivative Step3->Pyrazole Step4 Saponification (LiOH) Pyrazole->Step4 End TDO2 Inhibitor Step4->End G cluster_pathway TDO2 Signaling Pathway in Cancer Tryptophan Tryptophan TDO2 TDO2 Enzyme (Overexpressed in Tumor) Tryptophan->TDO2 Metabolism T_Cell T-Cell Tryptophan->T_Cell Essential for Activation Kynurenine Kynurenine TDO2->Kynurenine TDO2->T_Cell Depletes Tryptophan Immune_Suppression Immune Suppression (T-Cell Inactivation) T_Cell->Immune_Suppression Leads to Tumor_Growth Tumor Growth and Proliferation Immune_Suppression->Tumor_Growth Allows TDO2_Inhibitor TDO2 Inhibitor (e.g., 4-(Indol-3-yl)-pyrazole) TDO2_Inhibitor->TDO2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 3-methyl-1H-indole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methyl-1H-indole-5-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Yield of 3-methyl-1H-indole-5-carboxylic acid in Fischer Indole Synthesis

  • Question: I am attempting the Fischer indole synthesis of 3-methyl-1H-indole-5-carboxylic acid from 4-hydrazinobenzoic acid and acetone, but I am getting a very low yield or no product at all. What are the possible causes and solutions?

  • Answer: Low yields in Fischer indole synthesis are a common challenge and can be attributed to several factors.[1] Here is a systematic troubleshooting approach:

    • Purity of Starting Materials: Ensure that the 4-hydrazinobenzoic acid and acetone are of high purity. Impurities in the hydrazine or ketone can lead to unwanted side reactions and significantly lower the yield.[1] It is advisable to use freshly purified reagents.

    • Acid Catalyst Selection and Concentration: The choice and amount of acid catalyst are critical.[1][2][3][4][5][6] Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1][2][3][4][6] The optimal catalyst can be substrate-dependent. Consider screening different acids. Polyphosphoric acid (PPA) is often a highly effective catalyst for this cyclization.[1][2][3]

    • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the key[3][3]-sigmatropic rearrangement step.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product.[1] It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature and duration. Microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times in some cases.[1]

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. Acetic acid is a common choice as it can also act as a catalyst.[2] In some instances, running the reaction neat (without a solvent) may be effective.[1]

    • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

Issue 2: Formation of Multiple Side Products in Fischer Indole Synthesis

  • Question: My TLC analysis shows multiple spots in addition to my desired product. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of byproducts is a frequent issue in Fischer indole synthesis. Potential side reactions include aldol condensation of the ketone and Friedel-Crafts type reactions.[1] To mitigate this:

    • Control of Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired indole.

    • One-Pot Procedure: To minimize handling losses and potential degradation of the intermediate hydrazone, consider a one-pot procedure where the hydrazone formation and subsequent indolization occur in the same reaction vessel without isolation.[1][3]

    • Regioselectivity with Substituted Phenylhydrazines: When using substituted phenylhydrazines, the cyclization can sometimes occur at different positions, leading to isomeric products. With 4-hydrazinobenzoic acid, cyclization should regioselectively yield the 5-substituted indole. However, electron-withdrawing groups on the phenylhydrazine ring can sometimes hinder the reaction.[2]

Issue 3: Difficulty in the Esterification of 3-methyl-1H-indole-5-carboxylic acid

  • Question: I have successfully synthesized the 3-methyl-1H-indole-5-carboxylic acid, but I am struggling with the subsequent esterification to obtain the methyl ester. What are the key challenges and how can I overcome them?

  • Answer: The Fischer esterification of carboxylic acids is an equilibrium-driven process, and challenges can arise in driving the reaction to completion.

    • Driving the Equilibrium: To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This can be accomplished in two primary ways:

      • Using an Excess of Alcohol: Employing a large excess of methanol will drive the reaction forward according to Le Châtelier's principle.[7]

      • Removal of Water: The water produced during the reaction can be removed to prevent the reverse hydrolysis reaction. A Dean-Stark apparatus is commonly used for this purpose when the reaction is run in a suitable solvent like toluene.[7]

    • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is typically required.[8][9]

    • Reaction Temperature: Heating the reaction mixture is usually necessary to achieve a reasonable reaction rate.

    • Alternative Esterification Methods: If Fischer esterification proves problematic, consider alternative methods such as reaction with diazomethane (use with extreme caution due to its toxicity and explosive nature) or conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible synthetic route for this compound?

    • A1: A common and versatile approach is a two-step synthesis. The first step involves the Fischer indole synthesis to construct the indole ring, followed by an esterification of the resulting carboxylic acid.

      • Step 1: Fischer Indole Synthesis: Reaction of 4-hydrazinobenzoic acid with acetone in the presence of an acid catalyst to yield 3-methyl-1H-indole-5-carboxylic acid.

      • Step 2: Fischer Esterification: Reaction of 3-methyl-1H-indole-5-carboxylic acid with methanol in the presence of an acid catalyst to produce this compound.

  • Q2: How can I monitor the progress of the Fischer indole synthesis?

    • A2: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, intermediate hydrazone, and the final indole product. The disappearance of the starting materials and the appearance of the product spot (which can be visualized under UV light) indicate the progress of the reaction.

  • Q3: What are some common purification techniques for the final product?

    • A3: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. If recrystallization is not effective, column chromatography on silica gel is a reliable method for obtaining a pure product.

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Always work in a well-ventilated fume hood, especially when handling corrosive acids and volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Phenylhydrazine and its derivatives can be toxic and should be handled with care.

Data Presentation

Table 1: Reaction Parameters for Fischer Indole Synthesis of 3-methyl-1H-indole-5-carboxylic acid (Proposed)

ParameterRecommended ConditionNotes
Starting Materials 4-hydrazinobenzoic acid, AcetoneUse high-purity reagents.
Acid Catalyst Polyphosphoric acid (PPA) or H₂SO₄Catalyst choice may require optimization.
Solvent Acetic acid or neat (no solvent)Solvent can influence reaction rate and yield.
Temperature 80-120 °C (conventional heating)Monitor for decomposition at higher temperatures.
150 °C (microwave)Microwave heating can significantly reduce reaction time.[1]
Reaction Time 2-24 hours (conventional)Monitor by TLC.
15-30 minutes (microwave)Monitor by TLC.
Typical Yield 40-70%Yield is highly dependent on optimized conditions.

Table 2: Reaction Parameters for Fischer Esterification of 3-methyl-1H-indole-5-carboxylic acid (Proposed)

ParameterRecommended ConditionNotes
Starting Materials 3-methyl-1H-indole-5-carboxylic acid, MethanolUse a large excess of methanol.
Acid Catalyst Concentrated H₂SO₄ or p-TsOHA strong acid catalyst is necessary.
Solvent Methanol (serves as reactant and solvent)
Temperature Reflux
Reaction Time 4-24 hoursMonitor by TLC.
Typical Yield 70-95%Yield depends on driving the equilibrium to completion.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1H-indole-5-carboxylic acid (Proposed Fischer Indole Synthesis)

  • Hydrazone Formation (One-Pot Procedure): In a round-bottom flask, suspend 4-hydrazinobenzoic acid (1 equivalent) in glacial acetic acid.

  • Add acetone (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.

  • Indolization: Slowly and carefully add concentrated sulfuric acid (or polyphosphoric acid) to the reaction mixture while cooling in an ice bath.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.

  • Dry the crude product under vacuum.

  • Purification: The crude 3-methyl-1H-indole-5-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound (Proposed Fischer Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1H-indole-5-carboxylic acid (1 equivalent) in a large excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain the reflux for several hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis start 4-Hydrazinobenzoic Acid + Acetone hydrazone In situ Hydrazone Formation start->hydrazone Acetic Acid indolization Acid-Catalyzed Cyclization (Indolization) hydrazone->indolization H₂SO₄ or PPA, Heat product1 3-methyl-1H-indole-5-carboxylic acid indolization->product1

Caption: Proposed workflow for the Fischer indole synthesis of 3-methyl-1H-indole-5-carboxylic acid.

Fischer_Esterification_Workflow cluster_step2 Step 2: Fischer Esterification start2 3-methyl-1H-indole-5-carboxylic acid + Methanol (excess) esterification Acid-Catalyzed Esterification start2->esterification H₂SO₄, Reflux product2 This compound esterification->product2

Caption: Proposed workflow for the Fischer esterification to this compound.

Troubleshooting_Logic start Low Yield in Synthesis? check_purity Check Purity of Starting Materials start->check_purity Yes optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst optimize_temp Optimize Reaction Temperature and Time optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent inert_atmosphere Use Inert Atmosphere optimize_solvent->inert_atmosphere high_yield High Yield Achieved inert_atmosphere->high_yield

Caption: Logical troubleshooting workflow for addressing low synthesis yield.

References

Technical Support Center: Purification of Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of Methyl 3-methyl-1H-indole-5-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used techniques for the purification of indole derivatives like this compound are column chromatography and recrystallization.[1] Column chromatography is excellent for separating the target compound from closely related impurities, while recrystallization is a powerful method for achieving high purity, though sometimes with a lower yield.[1]

Q2: How do I choose between column chromatography and recrystallization?

The choice depends on the nature and quantity of impurities in your crude product.

  • Column Chromatography: This is the preferred method when your crude material contains multiple impurities with different polarities. It is highly versatile as the solvent system can be optimized for challenging separations.

  • Recrystallization: This method is ideal when you have a relatively pure solid product (e.g., >80-90% purity) with small amounts of impurities. It is often faster and can be more cost-effective for large-scale purifications.

Q3: How can I monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of your column.

  • Visualization: Since indole derivatives are typically UV-active, they can be visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm).[2] For less sensitive compounds, staining with an iodine chamber or a p-anisaldehyde solution can be effective.

Troubleshooting Guides

Problem: My product is an oil and won't crystallize.

  • Possible Cause: Residual solvent or the presence of impurities inhibiting crystal formation.

  • Solution:

    • Ensure all volatile solvents are removed under high vacuum.

    • Attempt to purify a small sample via column chromatography to remove impurities.

    • Try inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • If available, add a seed crystal of the pure compound to the solution.

    • Introduce an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise to a concentrated solution of your product until it becomes cloudy, then gently warm until clear and allow to cool slowly. A common combination for indole esters is ethyl acetate/hexane.[1]

Problem: I have poor separation of my compound from an impurity during column chromatography.

  • Possible Cause: The chosen solvent system (eluent) has suboptimal polarity.

  • Solution:

    • Optimize the Solvent System: Systematically test different solvent ratios using TLC. Aim for an Rf value of 0.25-0.35 for your target compound to achieve good separation on the column.

    • Try a Different Solvent System: If a standard hexane/ethyl acetate system fails, consider switching to a dichloromethane/methanol system, which offers different selectivity.

    • Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help separate compounds with very similar Rf values.

Problem: The yield from recrystallization is very low.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solution:

    • Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • After dissolving, allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator to maximize crystal formation.

    • Concentrate the mother liquor (the liquid left after filtering the crystals) and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC, as it may be less pure than the first.

Data Presentation

The following table summarizes typical solvent systems used for the purification of indole carboxylate esters, which can serve as a starting point for optimizing the purification of this compound.

Purification Method Compound Solvent System Ratio (v/v) Reference
Flash ChromatographyMethyl indole-5-carboxylateEthyl Acetate / Hexane1:9[3]
Column ChromatographyMethyl indole-4-carboxylateHexanes / Dichloromethane7:3 to 1:1[2]
Preparative TLCMethyl 5-methylindole-3-carboxylatePetroleum Ether / Ethyl Acetate7:3[4]
RecrystallizationEthyl 2-methylindole-5-carboxylateAbsolute Ethanol-[5]
RecrystallizationMethyl indole-3-carboxylateMethanol / Water-[1]
RecrystallizationMethyl indole-3-carboxylateEthyl Acetate / Hexane-[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on common procedures for purifying indole esters.

1. Preparation of the Silica Slurry:

  • In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry. The consistency should be easily pourable but not too dilute.
  • Gently swirl to dislodge air bubbles.

2. Packing the Column:

  • Secure a glass column vertically. Ensure the stopcock is closed.
  • Add a small amount of the non-polar solvent, followed by a small plug of cotton or glass wool and a thin layer of sand.
  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing. Do not let the top of the silica gel run dry.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method.
  • Carefully add the sample-adsorbed silica to the top of the packed column. Add a thin protective layer of sand on top.

4. Elution:

  • Carefully add the chosen eluent (e.g., starting with 10% ethyl acetate in hexane).
  • Open the stopcock and begin collecting fractions. Apply gentle pressure with an air pump if necessary to maintain a steady flow rate.
  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

5. Isolation:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure that should be optimized for the specific compound.

1. Solvent Selection:

  • Test the solubility of your crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Based on similar compounds, an ethyl acetate/hexane or methanol/water mixture is a good starting point.[1]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.
  • Add a small amount of the primary solvent (e.g., ethyl acetate) and heat the mixture gently while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent.

3. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • If using a co-solvent system (e.g., with hexane), add the second solvent dropwise to the hot solution until it just begins to turn cloudy, then add a drop or two of the first solvent to redissolve the precipitate before allowing it to cool.
  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Allow the crystals to dry under vacuum to remove any residual solvent.

Visualizations

G cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End crude Crude Product tlc_analysis Analyze by TLC crude->tlc_analysis is_solid Is it a solid? tlc_analysis->is_solid is_pure Is it >90% pure? is_solid->is_pure Yes column Column Chromatography is_solid->column No (Oil) is_pure->column No recrystal Recrystallization is_pure->recrystal Yes pure_product Pure Product column->pure_product recrystal->pure_product

Caption: General workflow for selecting a purification strategy.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution start Poor Purification Result method Method Used? start->method column_issue Issue? method->column_issue Chromatography recrystal_issue Issue? method->recrystal_issue Recrystallization sol_gradient Use Gradient Elution or Change Solvents column_issue->sol_gradient Poor Separation sol_overload Reduce Sample Load on Column column_issue->sol_overload Broad Peaks sol_solvent Select More Optimal Solvent recrystal_issue->sol_solvent Product Oiled Out sol_yield Use Minimum Hot Solvent & Cool Slowly recrystal_issue->sol_yield Low Yield

References

Technical Support Center: Fischer Indole Synthesis of 3-Methylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis for preparing 3-methylindoles.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in the Fischer indole synthesis of 3-methylindoles and how can I improve it?

Low yields in the Fischer indole synthesis are a common issue and can arise from several factors, as the reaction is sensitive to various parameters.[1][2] Here is a step-by-step guide to troubleshoot and improve your yield:

  • Purity of Starting Materials: Ensure the arylhydrazine (e.g., phenylhydrazine) and the carbonyl compound (e.g., propanal or acetone) are pure. Impurities can lead to side reactions, significantly lowering the yield. Using freshly distilled or recrystallized starting materials is highly recommended.[1]

  • Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical.[2][3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][4] The optimal catalyst is substrate-dependent, so screening several acids may be necessary.[1] Polyphosphoric acid (PPA) is often a very effective catalyst for this synthesis.[1]

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can cause the starting materials and the product to decompose, leading to lower yields and tar formation.[1][2] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to find the optimal balance.

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are frequently used.[1][3] In some cases, running the reaction neat (without any solvent) can be effective.[1] Ionic liquids have also been shown to be excellent solvents, facilitating high yields of 3-methylindole.[5][6]

  • Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the outcome.[1]

  • Microwave-Assisted Synthesis: Utilizing a microwave reactor can often enhance yields and dramatically reduce reaction times by providing rapid and uniform heating.[1][2]

Q2: I am observing multiple spots on my TLC plate. What are the common side products and how can I minimize their formation?

The formation of multiple byproducts is a known challenge in the Fischer indole synthesis.[1] Common side products can include isomers (if an unsymmetrical ketone is used), products from aldol condensation, or Friedel-Crafts type products.[1] In some cases, incomplete reaction or decomposition can also lead to multiple spots.[7][8]

Strategies to Minimize Side Products:

  • Control Reaction Conditions: Fine-tuning the reaction temperature and time is crucial. As mentioned, monitor the reaction by TLC to stop it once the main product is formed, avoiding further reactions or degradation.[1]

  • Choice of Carbonyl Compound: To synthesize 3-methylindole specifically, propanal is the ideal starting material with phenylhydrazine. Using an unsymmetrical ketone like butanone could potentially lead to the formation of two different indole isomers.[9]

  • Catalyst Optimization: An inappropriate acid catalyst can promote side reactions.[2] If you observe significant byproduct formation, consider screening different Brønsted or Lewis acids, or adjusting the catalyst concentration.[3][4]

  • One-Pot Procedures: To minimize handling losses and potential side reactions between steps, a one-pot procedure where the initial hydrazone formation and the subsequent indolization occur in the same vessel can be advantageous.[1]

Q3: My reaction is producing a lot of tar and polymeric byproducts. What can I do to prevent this?

The strongly acidic conditions and high temperatures often employed in the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yields.[2]

Solutions to Prevent Tar Formation:

  • Optimize Temperature: This is the most critical factor. High temperatures are a primary cause of tar formation.[2] Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Careful monitoring is essential.

  • Select the Right Catalyst: A catalyst that is too strong or used in high concentration can promote polymerization and decomposition.[2] Experiment with milder acids or lower concentrations.

  • Consider Alternative Methods: For sensitive substrates, methods like microwave-assisted synthesis can provide rapid and controlled heating, minimizing the time the reaction mixture spends at high temperatures and thus reducing tar formation.[2]

Q4: How do I choose the right acid catalyst for my reaction?

The choice of acid catalyst is critical and depends heavily on the specific substrates being used.[3][9] There is no single "best" catalyst for all Fischer indole syntheses.

  • Brønsted Acids: Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA). These are effective for many standard syntheses.[3][4]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃) are also powerful catalysts for this reaction.[3][4] ZnCl₂ is particularly effective in some protocols for synthesizing 3-methylindole.[5][6]

  • Polyphosphoric Acid (PPA): PPA often serves as both the catalyst and the solvent and is particularly effective for less reactive substrates or when other acids fail.[1]

  • Screening: It is highly recommended to perform small-scale screening experiments with a few different acid catalysts to identify the one that provides the best yield and purity for your specific reaction.[1]

Data Presentation

The following table summarizes the optimized reaction conditions from a high-yield continuous-flow synthesis of 3-methylindole.

ParameterOptimized ConditionYield (%)Purity (%)Reference
Reactants Phenylhydrazine, Propanal95.396.0[5][6]
Catalyst Zinc Chloride (ZnCl₂)95.396.0[5][6]
Solvent Ionic Liquid ([EMIM][BF₄])95.396.0[5][6]
Temperature 200 °C95.396.0[6]
Reaction Time 4 minutes95.396.0[6]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 3-Methylindole

This protocol is a general guideline and may require optimization.

1. Hydrazone Formation & Indolization (One-Pot):

  • To a microwave vial, add phenylhydrazine hydrochloride (1 equivalent) and propanal (1.05 equivalents) in a suitable solvent like tetrahydrofuran (THF) or ethanol (0.6 M).[1]

  • Seal the vial and heat the mixture in a microwave reactor at 150°C for 15 minutes. Reaction progress should be monitored by TLC.[1]

2. Work-up:

  • After cooling the reaction mixture to room temperature, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Continuous-Flow Synthesis of 3-Methylindole

This protocol is adapted from a published procedure and demonstrates a highly efficient method.[5][6]

1. Reaction Setup:

  • A continuous-flow reactor (e.g., Corning G1) is used.

  • Prepare a solution of phenylhydrazine, propanal, and zinc chloride (ZnCl₂) in an ionic liquid solvent ([EMIM][BF₄]).

2. Reaction:

  • Pump the reaction mixture through the heated reactor (200 °C) with a residence time of approximately 4 minutes.[6]

3. Work-up and Extraction:

  • The output from the reactor is collected, cooled, diluted with water, and extracted with a suitable solvent like toluene.[6]

  • The organic layer containing the 3-methylindole is then separated. The ionic liquid can often be recovered and reused.[5][6]

  • The product is isolated by removing the solvent under reduced pressure. Further purification can be performed if necessary.

Visualizations

Fischer_Indole_Workflow General Workflow for Fischer Indole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Pure Reactants (Arylhydrazine, Carbonyl) Mixing Mix Reactants with Acid Catalyst in Solvent Start->Mixing Hydrazone Step 1: Form Hydrazone (Can be isolated or in-situ) Mixing->Hydrazone Indolization Step 2: Heat for Indolization (Cyclization & NH3 Elimination) Hydrazone->Indolization TLC Monitor by TLC Indolization->TLC Check Progress TLC->Indolization Continue Heating Quench Quench Reaction TLC->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Crude Product (e.g., Column Chromatography) Extract->Purify End Final Product: 3-Methylindole Purify->End

Caption: General workflow for the Fischer indole synthesis.

Troubleshooting_Low_Yield Troubleshooting Guide: Low Yield Start Problem: Low Yield CheckPurity Are starting materials pure? Start->CheckPurity Purify Action: Purify/distill arylhydrazine and carbonyl CheckPurity->Purify No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeTemp Action: Optimize temperature. Avoid excessive heat (tarring). Monitor with TLC. CheckConditions->OptimizeTemp No OptimizeCatalyst Action: Screen different acid catalysts (Brønsted/Lewis/PPA). CheckConditions->OptimizeCatalyst No OptimizeSolvent Action: Try different solvents (e.g., AcOH, DMSO, ionic liquid) or neat conditions. CheckConditions->OptimizeSolvent No ConsiderMethod Is the method suitable? CheckConditions->ConsiderMethod Yes OptimizeTemp->ConsiderMethod OptimizeCatalyst->ConsiderMethod OptimizeSolvent->ConsiderMethod TryMicrowave Action: Use microwave synthesis for faster, controlled heating. ConsiderMethod->TryMicrowave No TryInert Action: Use inert atmosphere (N2 or Ar) to prevent oxidation. ConsiderMethod->TryInert No Success Yield Improved ConsiderMethod->Success Yes TryMicrowave->Success TryInert->Success

Caption: Decision tree for troubleshooting low yields.

Fischer_Indole_Mechanism Mechanism of Fischer Indole Synthesis Reactants Arylhydrazine + Ketone/Aldehyde Hydrazone 1. Hydrazone Formation (Condensation) Reactants->Hydrazone + H+ Enamine 2. Tautomerization (to Ene-hydrazine) Hydrazone->Enamine Rearrangement 3. [3,3]-Sigmatropic Rearrangement (Acid-catalyzed, N-N bond cleavage) Enamine->Rearrangement + H+ Cyclization 4. Aromatization & Cyclization Rearrangement->Cyclization Elimination 5. Elimination of Ammonia (NH3) Cyclization->Elimination Product Indole Product Elimination->Product

References

Technical Support Center: Improving the Regioselectivity of Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C2 and C3 functionalized isomers in my reaction?

The C3 position of the indole ring is generally more electron-rich and sterically accessible, making it the kinetically favored site for electrophilic attack. However, the C2 position can also be reactive, and the selectivity often depends on a delicate balance of factors including the reaction mechanism, the nature of the electrophile, the catalyst system, and the protecting group on the indole nitrogen. For instance, in some palladium-catalyzed arylations, an initial electrophilic palladation at C3 can be reversible, followed by a C3 to C2 migration of the palladium complex, ultimately leading to the C2-arylated product as the thermodynamic favorite.[1]

Q2: How can I selectively functionalize the C2 position over the C3 position?

Achieving C2 selectivity often requires overcoming the intrinsic reactivity of the C3 position. Several strategies can be employed:

  • Blocking the C3 Position: If the C3 position is substituted, functionalization will naturally be directed to other positions, including C2.

  • Directing Groups: Installing a directing group on the indole nitrogen can sterically hinder the C3 position and/or electronically favor C2 functionalization through chelation assistance with a metal catalyst.[2]

  • Ligand Control: In metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. For example, in palladium-catalyzed oxidative Heck reactions, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to favor C2-alkenylation.[3]

  • Reaction Conditions: Modifying reaction parameters such as solvent, temperature, and the nature of the oxidant can switch the selectivity between C2 and C3.[4]

Q3: I am trying to functionalize the benzene ring (C4-C7) of indole, but the reaction is occurring on the pyrrole ring. How can I achieve selectivity for the carbocyclic ring?

The pyrrole ring of indole is significantly more nucleophilic than the benzene ring, making functionalization of the C4-C7 positions a considerable challenge.[5][6] To achieve regioselectivity on the benzene core, the following approaches are commonly used:

  • Directing Groups: This is the most powerful strategy. A directing group installed on the indole nitrogen can position a metal catalyst in proximity to a specific C-H bond on the benzene ring, enabling its selective activation. Different directing groups can steer the functionalization to C4, C5, C6, or C7.[5][6][7]

  • Blocking the Pyrrole Ring: Substitution at both C2 and C3 positions can force the reaction to occur on the benzene ring, although this is a less direct and often synthetically longer approach.

  • Transient Directing Groups: The use of a transient directing group, such as glycine, has been reported for the C4-arylation of indoles. This strategy avoids the need for separate installation and removal steps of the directing group.[5]

Q4: My Friedel-Crafts acylation of indole is giving low yields and multiple products. What can I do to improve this?

Traditional Friedel-Crafts acylations of indoles can be problematic due to the high reactivity of the indole nucleus, which can lead to polymerization and lack of regioselectivity. To improve the outcome:

  • Use Milder Lewis Acids: Strong Lewis acids can promote side reactions. Using milder Lewis acids like ZnCl₂, SnCl₄, or BF₃·OEt₂ can lead to cleaner reactions and higher yields of the desired 3-acylindole.[8]

  • Control Stoichiometry: Precise control over the stoichiometry of the acylating agent and Lewis acid is crucial to prevent over-acylation or degradation of the starting material.

  • Low Temperature: Running the reaction at lower temperatures can help to control the reactivity and minimize the formation of byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or no conversion 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials or solvents. 4. Inappropriate base or additive.1. Use a fresh batch of catalyst or pre-activate it. 2. Gradually increase the reaction temperature. 3. Ensure all reagents and solvents are pure and dry. 4. Screen different bases or additives as suggested in literature protocols.
Mixture of regioisomers (e.g., C2/C3) 1. Reaction conditions favor a mixture of kinetic and thermodynamic products. 2. Ineffective directing group or ligand. 3. Steric and electronic properties of the substrate favor multiple sites.1. Modify reaction time and temperature to favor one isomer. 2. Switch to a more sterically demanding or electronically influential directing group or ligand.[3] 3. Consider modifying the substrate to block the undesired reactive site.
Functionalization on the nitrogen (N1) instead of carbon 1. Use of a strong base that deprotonates the N-H bond. 2. The electrophile has a high affinity for nitrogen.1. Use a weaker base or a protic solvent to suppress N-H deprotonation. 2. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts, SEM).[9]
Decomposition of starting material or product 1. Harsh reaction conditions (high temperature, strong acid/base). 2. Air or moisture sensitivity of reagents or intermediates.1. Use milder reaction conditions. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Difficulty in removing the directing group 1. The directing group is too robust under standard cleavage conditions.1. Consult the literature for specific deprotection protocols for the particular directing group. It may require stronger reagents or different reaction conditions.

Data Presentation: Regioselectivity in Palladium-Catalyzed Indole Arylation

The following tables summarize the effect of different directing groups and reaction conditions on the regioselectivity of palladium-catalyzed C-H arylation of the indole core.

Table 1: N-Directing Groups for Benzene Ring Functionalization

Directing GroupPosition TargetedCatalyst/ReagentsYield (%)Reference
N-P(O)tBu₂C7Pd(OAc)₂50-90[6]
N-P(O)tBu₂C6Cu(OAc)₂45-85[6]
N-PivC7BBr₃ (for borylation)60-95[6]
N-SO₂PhC2 or C3Pd(OTs)₂ with/without ligand>10:1 selectivity[10]
N-PyrimidylC7Rh(III) catalystHigh[10]

Table 2: C3-Directing Groups for Benzene Ring Functionalization

Directing GroupPosition TargetedCatalyst/ReagentsYield (%)Reference
C3-PivC4Pd(PPh₃)₂Cl₂, Ag₂O, DBU58-83[5]
C3-PivC5Cu catalyst-[5]
C3-CarbonylC4/C5Ru(II) catalystHigh[11]
C3-CarbonylC2/C4Ir(III) catalystHigh[11]

Experimental Protocols

Protocol 1: Regioselective C4-Arylation of Indole using a Transient Directing Group

This protocol describes a palladium-catalyzed C4-arylation of indole using glycine as a transient directing group.[5]

Materials:

  • Indole

  • Aryl Iodide

  • Pd(OAc)₂ (20 mol%)

  • AgTFA (2 equivalents)

  • Glycine

  • Solvent mixture: AcOH/HFIP/H₂O

Procedure:

  • To a reaction vessel, add indole, aryl iodide, glycine, Pd(OAc)₂, and AgTFA.

  • Add the solvent mixture of AcOH/HFIP/H₂O.

  • Heat the reaction mixture at 110 °C for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the C4-arylated indole.

Protocol 2: Ligand-Controlled C2-Selective Alkenylation of Indole

This protocol is based on a Pd(II)-catalyzed aerobic oxidative Heck reaction where a specific ligand controls the regioselectivity.[3]

Materials:

  • N-substituted Indole

  • Alkene

  • Pd(OAc)₂

  • Sulfoxide-2-hydroxypyridine (SOHP) ligand

  • Cu(OTf)₂

  • Solvent (e.g., Toluene)

  • Molecular sieves

Procedure:

  • To a dry reaction flask under an atmosphere of air or oxygen, add N-substituted indole, Pd(OAc)₂, the SOHP ligand, Cu(OTf)₂, and molecular sieves.

  • Add the solvent and then the alkene.

  • Stir the reaction mixture at the designated temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, filter the reaction mixture to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the C2-alkenylated indole.

Visualizations

Signaling Pathways and Experimental Workflows

Indole_Functionalization_Decision Start Desired Functionalization Site? Pyrrole Pyrrole Ring (C2/C3) Start->Pyrrole High Reactivity Benzene Benzene Ring (C4-C7) Start->Benzene Low Reactivity C2_Selectivity C2-Selective Functionalization Pyrrole->C2_Selectivity Thermodynamic or Directed C3_Selectivity C3-Selective Functionalization Pyrrole->C3_Selectivity Kinetic Control Benzene_DG Use N-Directing Group Benzene->Benzene_DG Block_C3 Block C3 Position C2_Selectivity->Block_C3 Ligand_Control Ligand Control (e.g., SOHP) C2_Selectivity->Ligand_Control Electrophilic_Attack Standard Electrophilic Substitution C3_Selectivity->Electrophilic_Attack C4_C7_Selectivity Achieve C4, C5, C6, or C7 Selectivity Benzene_DG->C4_C7_Selectivity Chelation-Assisted C-H Activation

Caption: Decision-making workflow for achieving regioselective indole functionalization.

Directing_Group_Strategy cluster_0 Directing Group (DG) Assisted C-H Activation Indole_DG Indole with N-Directing Group N-DG Chelation Chelation of DG to Metal Center Indole_DG->Chelation Coordination Catalyst Metal Catalyst (e.g., Pd, Rh) Catalyst->Chelation C_H_Activation Site-Selective C-H Activation Chelation->C_H_Activation Proximity-driven Functionalization Functionalization (e.g., Arylation) C_H_Activation->Functionalization Product Regioselectively Functionalized Indole Functionalization->Product

Caption: General mechanism for directing group-assisted C-H functionalization of indoles.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during indole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during indole synthesis experiments.

Issue 1: Low Yield or No Product in Fischer Indole Synthesis

  • Question: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common contributing factors?

  • Answer: Low yields in Fischer indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] The reaction is particularly sensitive to temperature and the strength of the acid catalyst.[1][2] Key areas to investigate include:

    • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2][3]

    • Suboptimal Temperature: High temperatures can lead to the formation of tars and polymers, while low temperatures may result in an incomplete reaction.[2] Microwave-assisted synthesis can sometimes offer better control over heating and improve yields.[2]

    • Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose before cyclization. In such cases, generating the hydrazone in situ without isolation is a recommended strategy.[2]

    • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1][4] Similarly, electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage.[2][4]

    • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[1]

Issue 2: Significant Tar and Polymer Formation

  • Question: I am observing significant tar or polymer formation in my Fischer indole synthesis. How can this be prevented?

  • Answer: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by strongly acidic conditions and high temperatures.[2][5] To mitigate this:

    • Optimize Acid Catalyst: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] Solid acid catalysts like Amberlite IR-120 H can also offer better results with fewer side reactions.[5]

    • Temperature Control: Maintain careful control over the reaction temperature to prevent spikes that can accelerate polymerization.[5]

    • Continuous Flow Synthesis: This technique minimizes reaction time at high temperatures and provides superior temperature control, significantly reducing the formation of degradation products.[5][6]

Issue 3: Formation of Unexpected Side Products

  • Question: My reaction mixture shows several unexpected spots on TLC analysis. What are these byproducts and how can I minimize them?

  • Answer: Besides tar, other common side products in the Fischer indole synthesis include:

    • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[3]

    • Friedel-Crafts Products: Strong acids may lead to undesired electrophilic aromatic substitution reactions.[3]

    • Aniline and Cleavage Products: Cleavage of the N-N bond in the hydrazone intermediate can generate byproducts such as aniline.[3][4]

    • Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[3]

To minimize these, consider milder reaction conditions, purification of starting materials, and potentially alternative synthetic routes if N-N bond cleavage is a persistent issue.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using continuous flow chemistry for indole synthesis?

A1: Continuous flow synthesis offers several advantages for minimizing byproducts and improving reaction efficiency:

  • Superior Temperature Control: Flow reactors have excellent heat transfer capabilities, mitigating the risk of thermal runaways and reducing the formation of temperature-sensitive byproducts like tars.[5][6]

  • Reduced Reaction Times: High temperatures can be used more safely for shorter periods, often leading to higher yields and fewer degradation products.[6]

  • Increased Productivity and Safety: Continuous operation can lead to higher throughput compared to batch processes and offers better control for large-scale production.[5]

Q2: How can protecting groups be used to minimize byproducts?

A2: Protecting groups are crucial for masking sensitive functional groups on your starting materials that might otherwise interfere with the reaction. For the indole nitrogen, common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[1] These groups can prevent side reactions and can be removed after the indole core has been synthesized.

Q3: When should I consider an alternative to the Fischer indole synthesis?

A3: While the Fischer method is versatile, it has limitations. Consider an alternative synthesis in the following scenarios:

  • Synthesis of 3-Aminoindoles: The Fischer synthesis is notoriously challenging for producing 3-aminoindoles due to competing N-N bond cleavage.[3][4]

  • Highly Sensitive Substrates: If your starting materials are prone to decomposition under the harsh acidic and high-temperature conditions of the Fischer synthesis, other methods may be more suitable.

  • Specific Regioisomers Required: When using unsymmetrical ketones, controlling regioselectivity in the Fischer synthesis can be difficult. Other methods might offer better control.

Alternative methods to consider include the Bischler-Möhlau, Reissert, and Hemetsberger syntheses, each with its own advantages for specific substitution patterns.

Data Presentation

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
Brønsted Acids (HCl, H₂SO₄) Varies, often heatedReadily available, effective for many substratesCan be too harsh, leading to tar formation[2][5]
Lewis Acids (ZnCl₂, BF₃·OEt₂) Varies, often heatedCan be milder than Brønsted acids, may improve yields[2][3]Can be moisture-sensitive, requires stoichiometric amounts
Polyphosphoric Acid (PPA) High temperaturesEffective for less reactive substrates[2]Viscous, difficult to work with
Solid Acids (Amberlite IR-120 H) HeatedEasy to remove from the reaction, can reduce side reactions[5]May have lower activity than soluble acids

Table 2: Comparison of Indole Synthesis Methods

Synthesis MethodKey ReactantsCommon ByproductsStrategies for Minimization
Fischer Arylhydrazine, Aldehyde/KetoneTars, polymers, aldol products, N-N cleavage products[2][3]Optimize catalyst and temperature, use in situ hydrazone formation, continuous flow[2][5][6]
Bischler-Möhlau α-Arylamino-ketone, Aniline3-aryl indole regioisomers[7]Careful control of reaction conditions[1]
Reissert o-Nitrotoluene, Diethyl oxalateOver-reduction products[8]Continuous-flow hydrogenation for precise control[8][9][10]
Hemetsberger 3-Aryl-2-azido-propenoic ester(Generally high yielding)Starting material can be unstable[11]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

  • Hydrazone Formation (Optional - can be performed in situ): Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete, monitoring by TLC or LC-MS.[2] The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.

  • Indolization: To the hydrazone (or the in situ reaction mixture), add the acid catalyst (catalytic to stoichiometric amounts). Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor its progress.[2][3]

  • Work-up and Purification: After completion, cool the reaction mixture. If a strong acid was used, carefully neutralize with a base (e.g., saturated NaHCO₃ solution).[2][3] Extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography, recrystallization, or distillation.[2]

Protocol 2: Reductive Cyclization for Indole Synthesis (e.g., Reissert)

  • Reactant Preparation: Dissolve the nitro-containing precursor (e.g., ethyl o-nitrophenylpyruvate) in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add a catalyst such as Raney nickel or Pd/C.[5][6]

  • Reduction: For catalytic hydrogenation, place the mixture under a hydrogen atmosphere. Alternatively, for transfer hydrogenation, add a hydrogen source like hydrazine hydrate dropwise.[5][6] The reaction may be exothermic.

  • Reaction Monitoring: Heat the mixture to reflux if necessary and monitor the reaction until completion.

  • Work-up: Cool the reaction mixture and carefully filter off the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting indole derivative by crystallization or chromatography.[5]

Visualizations

troubleshooting_workflow start Low Yield in Indole Synthesis check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure change_catalyst Vary Acid Catalyst (Type & Concentration) optimize_conditions->change_catalyst vary_temp Adjust Temperature optimize_conditions->vary_temp in_situ Consider In Situ Hydrazone Formation optimize_conditions->in_situ protecting_groups Use Protecting Groups for Sensitive Functionalities optimize_conditions->protecting_groups If functional groups interfere alternative_route Evaluate Alternative Synthesis Route optimize_conditions->alternative_route If still low yield success Improved Yield change_catalyst->success vary_temp->success in_situ->success protecting_groups->success alternative_route->success

Caption: Troubleshooting workflow for low yield in indole synthesis.

fischer_mechanism cluster_main Fischer Indole Synthesis Pathway cluster_byproducts Byproduct Formation Pathways Arylhydrazine + Ketone Arylhydrazine + Ketone Hydrazone Hydrazone Arylhydrazine + Ketone->Hydrazone Tar/Polymers Tar/Polymers Arylhydrazine + Ketone->Tar/Polymers High Temp/ Strong Acid Enamine Enamine Hydrazone->Enamine Tautomerization N-N Cleavage Products N-N Cleavage Products Hydrazone->N-N Cleavage Products Strong Acid/ Electron-donating groups Diimine Intermediate Diimine Intermediate Enamine->Diimine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Diimine Intermediate->Cyclized Intermediate Cyclization Indole Indole Cyclized Intermediate->Indole Elimination of NH3 Ketone Ketone Aldol Products Aldol Products Ketone->Aldol Products Acidic Conditions

Caption: Fischer indole synthesis mechanism and common byproduct pathways.

synthesis_choice rect_node rect_node start Target Indole? is_3_amino 3-Aminoindole? start->is_3_amino is_acid_sensitive Acid-sensitive Substrate? is_3_amino->is_acid_sensitive No reissert Reissert Synthesis is_3_amino->reissert Yes unsym_ketone Unsymmetrical Ketone? is_acid_sensitive->unsym_ketone No hemetsberger Hemetsberger Synthesis is_acid_sensitive->hemetsberger Yes fischer Fischer Synthesis unsym_ketone->fischer No bischler Bischler-Möhlau Synthesis unsym_ketone->bischler Yes

Caption: Decision tree for selecting an appropriate indole synthesis method.

References

Technical Support Center: Optimizing N-Alkylation of Indole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indole-5-carboxylates. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing N-alkylation on indole-5-carboxylates?

The primary challenges include:

  • Low Yields: Incomplete reactions or degradation of starting materials can result in poor yields.[1]

  • Side Reactions: The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some instances, C2-alkylation may also be observed.[1]

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be challenging to control.[1]

  • Substrate Deactivation: The electron-withdrawing nature of the carboxylate group at the C5 position can decrease the nucleophilicity of the indole nitrogen, making the reaction more difficult compared to unsubstituted indoles.[1]

Q2: How can I improve the regioselectivity of my N-alkylation reaction and minimize C-alkylation?

Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Classic conditions often utilize a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[1][2][3] This combination deprotonates the indole nitrogen to form the more nucleophilic indolate anion, which generally favors N-alkylation.[1][2] The choice of solvent can significantly impact regioselectivity; for example, increasing the proportion of DMF in THF/DMF mixtures has been shown to enhance N-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2]

  • Catalyst Control: In certain catalytic systems, the choice of ligand can dictate the regioselectivity. For instance, in copper-hydride catalyzed alkylations, different phosphine ligands can selectively yield either the N-alkylated or C3-alkylated product.[2]

  • Blocking the C3 Position: If the C3 position of your indole-5-carboxylate is already substituted, the likelihood of C3-alkylation is significantly diminished.[1]

Q3: My starting material has sensitive functional groups. What are some milder alternatives to strong bases like NaH?

For substrates with sensitive functional groups that are incompatible with strong bases, several milder options can be considered:

  • Potassium Carbonate (K₂CO₃): This is a commonly used milder base, often in solvents like acetone or DMF.

  • Cesium Carbonate (Cs₂CO₃): This base is also effective and can sometimes provide better results than K₂CO₃.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): This is a non-ionic, organic base that can be used in catalytic amounts under mild conditions.[2][4]

  • Phase-Transfer Catalysis: Conditions employing a phase-transfer catalyst can facilitate the reaction under milder basic conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the N-alkylation of indole-5-carboxylates.

Issue 1: Low or No Product Formation

  • Question: My reaction is giving a very low yield or no desired product. What are the potential causes and how can I address them?

  • Answer: Low yields can arise from several factors.[1] Consider the following troubleshooting steps:

    • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be affected by the strength and stoichiometry of the base, as well as the reaction temperature and time. You might consider using a stronger base or increasing the reaction temperature.[1]

    • Reagent Purity: The purity of the indole-5-carboxylate, alkylating agent, and solvent is critical. Water and other protic impurities can quench the base and the indolate anion.[1] Ensure all reagents and solvents are anhydrous.

    • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]

    • Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using a less hindered substrate or a more reactive alkylating agent might be necessary.[1]

    • Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If you suspect degradation, exploring milder reaction conditions is recommended.[1]

Low_Yield_Troubleshooting start Low Yield Observed check_deprotonation Check Deprotonation start->check_deprotonation check_reagents Verify Reagent Purity (Anhydrous Conditions) start->check_reagents optimize_conditions Optimize Temp/Time start->optimize_conditions check_sterics Assess Steric Hindrance start->check_sterics check_degradation Suspect Degradation? start->check_degradation solution_base Increase Base Stoichiometry or Use Stronger Base check_deprotonation->solution_base Incomplete? solution_reagents Use Anhydrous Solvents & Purified Reagents check_reagents->solution_reagents Impurities? solution_conditions Increase Temperature or Extend Reaction Time (Monitor by TLC/LC-MS) optimize_conditions->solution_conditions Suboptimal? solution_sterics Use Less Hindered Substrates/Reagents check_sterics->solution_sterics High? solution_degradation Use Milder Conditions (Base, Temperature) check_degradation->solution_degradation Yes?

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant C3-Alkylation Side Product

  • Question: I am observing a significant amount of the C3-alkylated product alongside my desired N-alkylated indole-5-carboxylate. How can I improve N-selectivity?

  • Answer: The competition between N- and C3-alkylation is a common challenge.[2] To favor N-alkylation, consider the following adjustments:

    • Base and Solvent System: As mentioned in the FAQs, a strong base like NaH in a polar aprotic solvent like DMF generally promotes N-alkylation by forming the indolate anion.[2] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]

    • Increase Reaction Temperature: In some cases, increasing the temperature (e.g., to 80 °C) can favor the formation of the N-alkylated product.[2][3]

    • Catalytic Methods: Modern catalytic approaches, such as those using copper hydride (CuH) with specific ligands like DTBM-SEGPHOS, have demonstrated high N-selectivity.[2]

Regioselectivity_Optimization start High C3-Alkylation optimize_base Optimize Base/Solvent (e.g., NaH in DMF) start->optimize_base increase_temp Increase Temperature start->increase_temp use_catalyst Use N-Selective Catalyst (e.g., CuH/DTBM-SEGPHOS) start->use_catalyst solution Improved N-Selectivity optimize_base->solution increase_temp->solution use_catalyst->solution

Caption: Strategies to improve N-alkylation selectivity.

Issue 3: Formation of Dialkylated Products

  • Question: My reaction is producing dialkylated products. How can I prevent this?

  • Answer: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, particularly with highly reactive alkylating agents.[2] To minimize this:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2] Adding the alkylating agent dropwise can help maintain a low concentration and reduce the chance of a second alkylation.[2]

    • Reaction Time and Temperature: Carefully monitor the reaction's progress and quench it once the desired mono-N-alkylated product is predominantly formed. Lowering the reaction temperature may also help control reactivity.[2]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported N-alkylation methods to provide a comparative overview.

Table 1: Influence of Base and Solvent on N-Alkylation

EntryIndole SubstrateAlkylating AgentBase (equiv.)SolventTemp (°C)Time (h)Yield (%)N:C3 Ratio
12,3-dimethylindoleBenzyl bromideNaH (1.1)THF251LowPoor
22,3-dimethylindoleBenzyl bromideNaH (1.1)DMF251-9:1
32,3-dimethylindoleBenzyl bromideNaH (1.1)DMF800.2591>99:1[3]
4IndolineBenzyl alcoholK₂CO₃ (1)TFE11018>99N-selective[5]
55-BromoindoleDimethyl carbonateDABCO (0.1)-905100N-selective[4]

Table 2: Catalytic N-Alkylation of Indoles

EntryCatalyst SystemLigandIndole SubstrateAlkylating AgentTemp (°C)Yield (%)ee (%)
1CuHDTBM-SEGPHOSN-(Benzoyloxy)indoleStyrene258595
2Fe-1 (5 mol%)-IndolineBenzyl alcohol110>99-

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole-5-carboxylate substrate (1.0 eq.).

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Experimental_Workflow_NaH cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_indole 1. Add Indole-5-carboxylate to Flask (Inert Atm.) add_solvent 2. Dissolve in Anhydrous DMF/THF prep_indole->add_solvent cool_0c_1 3. Cool to 0 °C add_solvent->cool_0c_1 add_nah 4. Add NaH Portion-wise (Caution: H₂ Gas) cool_0c_1->add_nah stir 5. Stir (0 °C -> RT) add_nah->stir cool_0c_2 6. Cool to 0 °C stir->cool_0c_2 add_alkylating 7. Add Alkylating Agent Dropwise cool_0c_2->add_alkylating react_monitor 8. React (RT or Heat) Monitor by TLC/LC-MS add_alkylating->react_monitor quench 9. Quench with sat. aq. NH₄Cl react_monitor->quench extract 10. Extract with Organic Solvent quench->extract wash_dry 11. Wash & Dry extract->wash_dry purify 12. Purify wash_dry->purify product N-Alkylated Product purify->product

Caption: Experimental workflow for N-alkylation using NaH.

References

Column chromatography conditions for purifying Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of Methyl 3-methyl-1H-indole-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The most common stationary phase for the purification of indole derivatives is silica gel.[1][2] However, due to the acidic nature of silica gel, it can sometimes lead to the degradation of sensitive indole compounds.[2][3] For acid-sensitive indoles, neutral alumina is a suitable alternative.[2] Reversed-phase silica (C8 or C18) can also be employed, particularly for more polar indole derivatives.[2]

Q2: How should I select an appropriate mobile phase (eluent)?

A2: Mobile phase selection is best guided by preliminary analysis using Thin-Layer Chromatography (TLC). A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1] For this compound, a gradient of ethyl acetate in hexanes is a good starting point. One specific literature procedure for a similar compound, methyl indole-5-carboxylate, utilized a 1:9 ethyl acetate:hexane mixture.[4]

Q3: My purified indole derivative shows low recovery. What are the potential causes?

A3: Low recovery of your purified compound could be due to several factors:

  • Irreversible adsorption: The compound may be strongly and irreversibly binding to the stationary phase.[1]

  • Degradation on the column: The acidic nature of silica gel can cause degradation of the indole derivative.[1][3]

  • Dilute fractions: The compound might be eluting in very broad, dilute fractions that are difficult to detect.[1]

Q4: How can I visualize the compound on a TLC plate and in column fractions if it is colorless?

A4: Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They can be visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[2] For more specific visualization, Ehrlich's reagent can be used, which typically produces blue or purple spots with indoles.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing in Chromatogram Strong interaction between the basic indole nitrogen and acidic silanol groups on the silica gel surface.[1]- Add a small amount of a basic modifier, such as 0.1% triethylamine (TEA), to the mobile phase to saturate the active silanol sites.[1] - Use a high-purity, end-capped column with fewer residual silanol groups.[1] - Consider using a less acidic stationary phase like neutral alumina.[1][2]
Compound Degradation The indole derivative is sensitive to the acidic nature of the silica gel.[1][3]- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[3] - Deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base (e.g., triethylamine).[1] - Use a neutral stationary phase like alumina.[1][2]
Poor Separation of Impurities The chosen mobile phase does not provide adequate resolution between the desired compound and impurities.- Optimize the mobile phase composition based on thorough TLC analysis. Try different solvent systems and gradients. - Consider using a different stationary phase (e.g., alumina or reversed-phase silica) to alter the separation selectivity.[2]
Compound Elutes Too Quickly or Too Slowly The polarity of the mobile phase is too high or too low, respectively.- If the compound elutes too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). - If the compound elutes too slowly (low Rf on TLC), increase the polarity of the mobile phase.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel with F254 indicator)

  • UV lamp (254 nm)

2. Mobile Phase Preparation:

  • Prepare a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and a higher-polarity mobile phase (e.g., 30% ethyl acetate in hexanes).

  • If peak tailing is observed during TLC analysis, consider adding 0.1% triethylamine to your mobile phases.

3. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

  • Clamp the column vertically and fill it about halfway with the initial low-polarity mobile phase.[5]

  • Prepare a slurry of silica gel in the same solvent and pour it into the column, avoiding air bubbles.[5]

  • Gently tap the column to ensure even packing and allow the silica gel to settle. The solvent level should always remain above the silica bed.[5]

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[1][6]

  • Carefully apply the sample solution to the top of the silica bed.[5]

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[1][6]

5. Elution and Fraction Collection:

  • Gently add the low-polarity mobile phase to the top of the column.

  • Begin collecting fractions.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the compounds.

6. Fraction Analysis:

  • Monitor the collected fractions using TLC and a UV lamp to identify which fractions contain the pure product.[5]

  • Combine the fractions containing the pure this compound.

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[5]

Summary of Column Chromatography Conditions

ParameterRecommended ConditionReference(s)
Stationary Phase Silica Gel (230-400 mesh)[1][2]
Alternative Stationary Phase Neutral Alumina[2]
Mobile Phase System Hexanes / Ethyl Acetate (gradient)[1]
Example Starting Eluent 9:1 Hexanes:Ethyl Acetate[4]
Optional Modifier 0.1% Triethylamine (TEA) in mobile phase[1]
Visualization UV light (254 nm)[2]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Determines Starting Eluent Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Gradient (Hexanes/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC with UV) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Preventing decomposition of indole compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of decomposition of indole compounds during their synthesis.

Troubleshooting Guide: Common Issues in Indole Synthesis

Indole and its derivatives are prone to decomposition under various synthetic conditions. Below is a guide to help you troubleshoot common problems encountered during your experiments.

Problem Potential Cause(s) Recommended Solutions
Low reaction yield or no product formation Acid Sensitivity: Strong Brønsted or Lewis acids can cause protonation at the C3 position of the indole ring, leading to dimerization or polymerization.[1][2]- Use milder acids or a Lewis acid catalyst if appropriate for the specific reaction.[3] - For acid-sensitive substrates, consider using a protecting group on the indole nitrogen (e.g., Boc, Tosyl, SEM).[4] - Optimize the reaction temperature; high temperatures in the presence of strong acids can promote decomposition.[1]
Oxidation: The electron-rich indole nucleus is susceptible to oxidation by air, especially in the presence of light and/or heat, leading to the formation of colored impurities.[5]- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to the reaction mixture if compatible with the chemistry.
Inappropriate Reaction Conditions: For specific named reactions like the Fischer indole synthesis, the choice of acid catalyst and temperature is critical and substrate-dependent.[1]- Systematically screen different acid catalysts (e.g., ZnCl₂, polyphosphoric acid, p-toluenesulfonic acid).[1] - Optimize the reaction temperature, starting with milder conditions.
Formation of colored impurities (pink, red, or brown) Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored polymeric materials.- Store indole-containing starting materials and products under an inert atmosphere and protected from light. - Purify the final product promptly after the reaction.
Acid-catalyzed Polymerization: Strong acids can initiate the polymerization of the indole ring.[3]- Neutralize the reaction mixture promptly during workup. - Use a milder acid or a protecting group strategy.
Multiple spots on TLC, difficult purification Side Reactions: In syntheses like the Fischer indole method, side reactions such as aldol condensation of the starting ketone/aldehyde or cleavage of the N-N bond in the hydrazone intermediate can occur.[2]- Optimize reaction conditions to favor the desired pathway (e.g., temperature, reaction time). - Ensure the purity of starting materials to avoid unwanted side reactions.[4]
Product Decomposition on Silica Gel: The acidic nature of silica gel can cause the decomposition of sensitive indole products during column chromatography.- Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). - Consider using alternative stationary phases like alumina. - If the product is a solid, recrystallization may be a better purification method.[4]
Failure to remove N-protecting group Protecting Group Stability: Some protecting groups, like Tosyl (Ts), are very robust and require harsh conditions for removal.[2]- For N-Tosyl groups, consider using strong reducing agents or strong bases like KOH in refluxing alcohol, or milder conditions with cesium carbonate in THF/methanol.[4][6] - For N-Boc groups, if standard acidic conditions (e.g., TFA in DCM) fail or lead to decomposition, consider milder methods like NaOMe in methanol.[7]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the stability of indole compounds during synthesis.

Q1: Why are indole compounds so sensitive to acidic conditions?

A1: The indole ring is electron-rich, and the C3 position is particularly nucleophilic. In the presence of strong acids, the C3 position can be protonated, forming an indoleninium ion. This cation is highly reactive and can be attacked by another neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and eventually polymers.[1][2]

Q2: What are the best practices for storing indole-containing reagents and products?

A2: To minimize degradation, indole compounds should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon). Using amber vials can help protect against light-induced decomposition. For long-term storage, refrigeration or freezing is recommended.

Q3: I'm performing a Fischer indole synthesis and getting a low yield. What are the most common reasons for this?

A3: Low yields in Fischer indole synthesis can be due to several factors. The choice of acid catalyst is crucial and often needs to be optimized for your specific substrates.[1] Additionally, if your arylhydrazine or carbonyl compound has certain electron-donating or bulky substituents, this can hinder the key[1][1]-sigmatropic rearrangement and favor side reactions like N-N bond cleavage.[1] High temperatures can also lead to the formation of tar-like byproducts.[1]

Q4: When should I use a protecting group for the indole nitrogen?

A4: The use of a protecting group is recommended when you are performing reactions under conditions that could lead to decomposition of the indole ring, such as strongly acidic or oxidizing conditions. Protecting groups can also be used to direct reactivity to other positions on the indole ring. The choice of protecting group will depend on the subsequent reaction conditions you plan to employ.

Q5: What are the most common protecting groups for the indole nitrogen, and when should I use them?

A5: Common protecting groups for the indole nitrogen include:

  • Boc (tert-butyloxycarbonyl): This is a good choice when you need to protect the indole nitrogen under basic or nucleophilic conditions. It is easily removed with mild to strong acids (e.g., TFA in DCM).[7]

  • Tosyl (Ts): This is a very robust protecting group that is stable to a wide range of reaction conditions, including strong acids. Its removal often requires harsher conditions, such as strong bases or reducing agents.[4]

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is stable to a variety of conditions and can be removed with fluoride reagents.

The choice depends on the overall synthetic strategy and the compatibility of the protecting group with the other functional groups in your molecule.

Data Presentation: Comparison of Common N-Protecting Groups for Indole

Protecting GroupAbbreviationCommon Reagents for InstallationCommon Reagents for RemovalStability
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, DMAPTrifluoroacetic acid (TFA), HClStable to base, nucleophiles, and catalytic hydrogenation. Labile to strong acids.
p-ToluenesulfonylTosyl (Ts)p-Toluenesulfonyl chloride (TsCl), baseStrong base (e.g., KOH, Cs₂CO₃), reducing agents (e.g., Mg/MeOH)Stable to strong acids, mild bases, and many oxidizing and reducing agents.
2-(Trimethylsilyl)ethoxymethylSEM2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl), baseFluoride sources (e.g., TBAF), strong acidsStable to bases, nucleophiles, and catalytic hydrogenation. Labile to fluoride ions and strong acids.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole

This protocol describes a general method for the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Indole derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the indole derivative (1.0 eq.) in anhydrous THF or MeCN.

  • Add DMAP (0.1 eq.) to the solution.

  • Add (Boc)₂O (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for N-Tosyl Protection of Indole

This protocol outlines a general method for the protection of the indole nitrogen with a p-toluenesulfonyl (Tosyl) group.

Materials:

  • Indole derivative

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)

  • Anhydrous dimethylformamide (DMF) or THF

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF or THF at 0 °C, add a solution of the indole derivative (1.0 eq.) in the same solvent dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of TsCl (1.1 eq.) in the same solvent dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Protocol 3: General Procedure for N-Tosyl Deprotection using Cesium Carbonate[4]

This protocol describes a mild method for the removal of the N-Tosyl group.

Materials:

  • N-Tosyl indole derivative

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Tosyl indole derivative (1.0 eq.) in a mixture of THF and MeOH (typically a 2:1 ratio).

  • Add cesium carbonate (3.0 eq.) to the solution.

  • Stir the mixture at room temperature or reflux, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Add water to the residue and stir for 10 minutes.

  • Collect the solid product by filtration, wash with water, and dry. If the product is not a solid, extract it with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product if necessary.

Visualizations

Acid-Catalyzed Decomposition of Indole

AcidCatalyzedDecomposition Indole Indole Indoleninium Indoleninium Ion Indole->Indoleninium + H+ H_plus H+ Indoleninium->Indole - H+ Dimer_cation Dimer Cation Indoleninium->Dimer_cation + Indole Polymer Polymer Dimer_cation->Polymer + n Indole - H+

Caption: Acid-catalyzed dimerization and polymerization of indole.

Oxidative Decomposition of Indole

OxidativeDecomposition Indole Indole Indoxyl Indoxyl (3-Hydroxyindole) Indole->Indoxyl Oxidation (C3) Oxindole Oxindole (2-Oxoindole) Indole->Oxindole Oxidation (C2) Oxidant [O] Dioxindole Dioxindole (2,3-Dihydroxyindole) Indoxyl->Dioxindole Further Oxidation Oxindole->Dioxindole Further Oxidation Isatin Isatin Dioxindole->Isatin Further Oxidation

Caption: Common pathways for the oxidation of the indole ring.

Workflow for Preventing Indole Decomposition

PreventionWorkflow Start Indole Synthesis Planning Assess_Sensitivity Assess Sensitivity of Indole Substrate/Product (Acid, Oxidant, Light) Start->Assess_Sensitivity No_Protection Proceed with Standard Conditions (Inert atmosphere, protection from light) Assess_Sensitivity->No_Protection Low Sensitivity Protection Select Appropriate Protecting Group (e.g., Boc, Ts) Assess_Sensitivity->Protection High Sensitivity Synthesis Perform Synthesis No_Protection->Synthesis Protection->Synthesis Deprotection Deprotection Step Synthesis->Deprotection If protected Workup Workup and Purification Synthesis->Workup If not protected Deprotection->Workup End Stable Indole Product Workup->End

Caption: Decision workflow for preventing indole decomposition during synthesis.

References

Validation & Comparative

Unveiling the Spectroscopic Signature of Methyl 3-methyl-1H-indole-5-carboxylate: A Comprehensive ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-methyl-1H-indole-5-carboxylate, a key heterocyclic scaffold. The data presented herein serves as a valuable reference for the identification and characterization of this and structurally related molecules.

Chemical Structure and Atom Numbering

To facilitate a clear correlation between the NMR data and the molecular structure, the atoms of this compound have been systematically numbered as illustrated in the diagram below.

G A Obtain ¹H and ¹³C NMR Spectra B Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity - Coupling Constants A->B C Analyze ¹³C NMR: - Chemical Shifts - Number of Signals A->C D Assign Protons to Structure B->D E Assign Carbons to Structure C->E F Correlate ¹H and ¹³C Assignments D->F E->F G Confirm Molecular Structure F->G

Comparative Analysis of Indole-5-Carboxylate Derivatives by Mass Spectrometry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of indole derivatives, mass spectrometry stands as an indispensable tool for structural elucidation and quantification. This guide provides a comparative overview of the mass spectrometric analysis of a homologous series of indole-5-carboxylate esters—specifically the methyl, ethyl, and propyl esters. The data presented herein, gathered from various scientific sources, offers insights into their chromatographic behavior and fragmentation patterns, facilitating their identification and analysis in complex matrices.

Indole-5-carboxylate derivatives are a significant class of compounds in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of pharmacologically active molecules. Accurate and reliable analytical methods are crucial for their characterization and for monitoring their progression in chemical reactions and biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.

This guide will delve into the experimental protocols for analyzing these compounds, present comparative data on their mass spectrometric properties, and illustrate a typical analytical workflow.

Comparative Mass Spectrometry Data

Generally, in reversed-phase liquid chromatography, an increase in the alkyl chain length of the ester group leads to increased hydrophobicity and, consequently, a longer retention time. The fragmentation patterns observed in mass spectrometry are characteristic of the indole core and the ester functional group. Common fragmentation pathways include the loss of the alkoxy group and subsequent cleavages of the indole ring.

Below is a summary of the expected and observed mass spectrometric data for the three indole-5-carboxylate derivatives.

CompoundMolecular FormulaMolecular Weight (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z)Putative Fragment Structure/Loss
Methyl Indole-5-carboxylate C₁₀H₉NO₂175.18176144, 116, 89[M+H - CH₃OH]⁺, Loss of CO, Further fragmentation
Ethyl Indole-5-carboxylate C₁₁H₁₁NO₂189.21190162, 144, 116[M+H - C₂H₅OH]⁺, [M+H - C₂H₄]⁺, Loss of CO
Propyl Indole-5-carboxylate C₁₂H₁₃NO₂203.24204162, 144, 116[M+H - C₃H₇OH]⁺, [M+H - C₃H₆]⁺, Loss of CO

Experimental Protocols

The following protocols provide a general framework for the LC-MS/MS analysis of indole-5-carboxylate derivatives. Optimization for specific instrumentation and sample matrices is recommended.

Sample Preparation

For analysis from biological matrices such as plasma, a protein precipitation and extraction procedure is typically employed.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, targeting the specific precursor-to-product ion transitions for each analyte and internal standard.

  • Key Parameters (to be optimized):

    • Capillary voltage

    • Cone voltage

    • Desolvation gas temperature and flow rate

    • Collision gas pressure

    • Collision energy for each MRM transition

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of indole-5-carboxylate derivatives, from sample preparation to data analysis.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry (ESI+) hplc->ms detector Detector ms->detector data_acquisition Data Acquisition detector->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of indole-5-carboxylate derivatives. For specific applications, researchers are encouraged to develop and validate their own methods based on the principles and examples provided. The systematic variation in the alkyl ester chain offers a predictable model for understanding the relationship between chemical structure and mass spectrometric behavior, aiding in the confident identification and quantification of these important molecules.

A Comparative Analysis of the Biological Activities of Methyl 3-methyl-1H-indole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Methyl 3-methyl-1H-indole-5-carboxylate and its derivatives are a class of compounds that have garnered significant interest for their diverse pharmacological potential. This guide provides a comparative overview of the biological activities of these analogs, with a focus on their anticancer and antimicrobial properties, supported by experimental data from various studies.

Anticancer Activity

Derivatives of indole-5-carboxylic acid have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The structural modifications on the indole ring system play a crucial role in modulating this activity.

Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various indole-5-carboxylate analogs and related derivatives from different studies. It is important to note that direct comparison of potencies should be approached with caution due to variations in experimental conditions across different research groups.

Compound IDStructureCancer Cell LineActivity (IC50/GI50 in µM)Reference
This compound (Structure not explicitly tested in cited literature)---
5d (Ester Derivative) 5-hydroxyindole-3-carboxylic acid ester with a 4-methoxy groupMCF-7 (Breast)4.7[3]
seco-CI Analog 1 C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CICOLO 205 (Colon)0.374[4]
SK-MEL-2 (Melanoma)0.374[4]
A-549 (Lung)0.629[4]
seco-CI Analog 2 Indole C5-methylsulfonyloxy derivativeSK-MEL-2 (Melanoma)0.419[4]
JEG-3 (Choriocarcinoma)0.182[4]
MMB Conjugate 7j Indole-3-acrylic acid conjugate of melampomagnolide-BLeukemia sub-panel0.03 - 0.30[5][6]
Solid tumor cell lines0.05 - 0.40[5][6]
MMB Conjugate 7k Indole-3-carboxylic acid conjugate of melampomagnolide-BLeukemia sub-panel0.04 - 0.28[5][6]
Solid tumor cell lines0.04 - 0.61[5][6]

Key Observations from Anticancer Studies:

  • Substitution at the 5-position is critical: Studies on seco-duocarmycin analogs highlight that the substituent at the C5 position of the indole ring significantly influences cytotoxic activity.[4] Small sulfonyl groups at this position, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl, have been shown to yield potent compounds.[4]

  • Ester and acid functionalities matter: The conversion of a carboxylic acid to an ester can impact biological activity. For instance, in a series of 5-hydroxyindole-3-carboxylic acid derivatives, an ester derivative with a 4-methoxy group (compound 5d) was identified as the most potent against the MCF-7 breast cancer cell line.[3]

  • Hybrid molecules show promise: Conjugating indole carboxylic acids with other bioactive molecules, such as the sesquiterpene melampomagnolide-B, has led to the development of highly potent anticancer agents.[5][6]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat with indole analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial and Antifungal Activity

Certain analogs of indole carboxylates have also been investigated for their efficacy against various microbial and fungal strains.

Antimicrobial and Antifungal Data

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values for a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives.

Compound IDTarget OrganismMIC (mg/mL)MBC/MFC (mg/mL)Reference
Compound 8 Enterobacter cloacae0.004 - 0.030.008 - 0.06[7]
Bacillus cereus0.015-[7]
Staphylococcus aureus0.015-[7]
Compound 15 Trichophyton viride0.008 - 0.0150.015 - 0.03[7]
Aspergillus fumigatus--[7]

Key Observations from Antimicrobial/Antifungal Studies:

  • Broad-spectrum potential: Some indole-2-carboxylate derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7]

  • Structure-activity relationship: The substituents on the indole and the thiazolidinone rings significantly influence the antimicrobial and antifungal potency. For instance, compound 8 was the most active antibacterial agent, while compound 15 showed the best antifungal activity in the tested series.[7] This suggests that different structural features may be required for optimal activity against different types of microorganisms.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

  • MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells with no visible growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC or MFC.

MIC_Determination_Workflow cluster_plate 96-Well Plate A Serial dilutions of indole analogs B Inoculation with microbial suspension A->B C Incubate plate B->C D Observe for visible growth (MIC) C->D E Subculture from clear wells D->E F Incubate agar plates E->F G Observe for growth (MBC/MFC) F->G

Caption: Workflow for MIC and MBC/MFC determination.

Other Biological Activities

Beyond anticancer and antimicrobial effects, indole carboxylate derivatives have been explored for a variety of other biological targets:

  • Dopamine D3 Receptor Ligands: Indolyl carboxylic acid amides have been synthesized and evaluated as selective ligands for the D3 dopamine receptor, which is a target for treating neurological and psychiatric disorders.[8]

  • CB1 Receptor Allosteric Modulators: Substituted 1H-indole-2-carboxamides have been identified as negative allosteric modulators of the cannabinoid CB1 receptor, with potential applications in various physiological processes.[9]

  • Sigma Receptor Ligands: Indole-based analogs have shown high affinity for sigma-2 receptors, which are implicated in various central nervous system disorders and cancer.[10]

  • Anti-inflammatory and Analgesic Activity: Some indole carboxamide derivatives have been screened for their anti-inflammatory and analgesic properties.[11]

Structure-Activity Relationship (SAR) Summary

The biological activity of indole carboxylate derivatives is highly dependent on the nature and position of substituents on the indole core and the functional groups attached to it.

SAR_Summary Indole_Core Indole Carboxylate Core N1_Sub N-1 Substitution Indole_Core->N1_Sub C2_Sub C-2 Substitution Indole_Core->C2_Sub C3_Sub C-3 Substitution Indole_Core->C3_Sub C5_Sub C-5 Substitution Indole_Core->C5_Sub Carboxylate_Mod Carboxylate Modification (Ester, Amide, etc.) Indole_Core->Carboxylate_Mod Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) N1_Sub->Biological_Activity C2_Sub->Biological_Activity C3_Sub->Biological_Activity C5_Sub->Biological_Activity Carboxylate_Mod->Biological_Activity

References

Comparative analysis of different synthetic routes to Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, Methyl 3-methyl-1H-indole-5-carboxylate serves as a critical intermediate in the synthesis of a variety of therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound: the classic Fischer Indole Synthesis and a modern Palladium-Catalyzed approach, specifically the Larock Indole Synthesis. We will delve into detailed experimental protocols, present a quantitative comparison of the two methods, and provide visual representations of the synthetic pathways to aid in understanding and selection of the most suitable route for your research and development needs.

At a Glance: Fischer vs. Larock Synthesis

ParameterFischer Indole SynthesisLarock Indole Synthesis
Starting Materials Methyl 4-hydrazinobenzoate hydrochloride, AcetoneMethyl 4-amino-3-iodobenzoate, Propyne
Key Transformation Acid-catalyzed cyclization of a phenylhydrazonePalladium-catalyzed annulation of an o-haloaniline and an alkyne
Catalyst Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂)Palladium(II) acetate, Triphenylphosphine
Reaction Conditions Typically harsh (high temperatures, strong acids)Generally milder
Key Advantages Cost-effective, readily available starting materialsHigh regioselectivity, good functional group tolerance
Key Disadvantages Can result in regioisomeric mixtures with unsymmetrical ketones, harsh conditions may not be suitable for sensitive substratesHigher cost of palladium catalyst and ligands, potential for catalyst poisoning

Synthetic Route 1: Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2]

Experimental Protocol

Step 1: Synthesis of Methyl 4-hydrazinobenzoate hydrochloride

  • To a solution of methyl 4-aminobenzoate (1 equivalent) in concentrated hydrochloric acid, an aqueous solution of sodium nitrite (1 equivalent) is added dropwise at 0-5 °C to form the diazonium salt.

  • The diazonium salt solution is then added to a solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid at 0-5 °C.

  • The resulting mixture is stirred for 1-2 hours, and the precipitated methyl 4-hydrazinobenzoate hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Step 2: Fischer Indole Synthesis

  • A mixture of methyl 4-hydrazinobenzoate hydrochloride (1 equivalent) and acetone (1.5 equivalents) in a suitable solvent such as ethanol or acetic acid is prepared.

  • A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is added cautiously.

  • The reaction mixture is heated to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Methyl 4-aminobenzoate Methyl 4-aminobenzoate Methyl 4-hydrazinobenzoate Methyl 4-hydrazinobenzoate Methyl 4-aminobenzoate->Methyl 4-hydrazinobenzoate 1. NaNO₂, HCl 2. SnCl₂ Acetone Acetone This compound This compound Acetone->this compound Methyl 4-hydrazinobenzoate->this compound Acetone, H⁺, Δ

Fischer Indole Synthesis Pathway

Synthetic Route 2: Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for the preparation of indoles from ortho-iodoanilines and disubstituted alkynes.[3] This reaction offers high regioselectivity and is tolerant of a wide range of functional groups.[3]

Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-3-iodobenzoate

  • To a solution of methyl 4-aminobenzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), N-iodosuccinimide (NIS) (1.1 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 12-24 hours, with the progress monitored by TLC.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 4-amino-3-iodobenzoate.

Step 2: Larock Indole Synthesis

  • A reaction vessel is charged with methyl 4-amino-3-iodobenzoate (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and triphenylphosphine (PPh₃, 0.1 equivalents).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • A suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is added, followed by a base, typically potassium carbonate (K₂CO₃, 2 equivalents).

  • Propyne gas is then bubbled through the reaction mixture, or a solution of a propyne surrogate is added.

  • The reaction mixture is heated to 80-100 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Larock_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Methyl 4-aminobenzoate Methyl 4-aminobenzoate Methyl 4-amino-3-iodobenzoate Methyl 4-amino-3-iodobenzoate Methyl 4-aminobenzoate->Methyl 4-amino-3-iodobenzoate NIS Propyne Propyne This compound This compound Propyne->this compound Methyl 4-amino-3-iodobenzoate->this compound Pd(OAc)₂, PPh₃, K₂CO₃

Larock Indole Synthesis Pathway

Conclusion

Both the Fischer and Larock indole syntheses offer viable pathways to this compound, each with its own set of advantages and disadvantages. The Fischer indole synthesis is a classic, cost-effective method that is well-suited for large-scale production, provided that the potential for regioisomeric impurities and harsh reaction conditions are manageable. In contrast, the Larock indole synthesis provides a more modern and versatile approach with excellent regiocontrol and functional group compatibility, making it an attractive option for the synthesis of complex and highly functionalized indole derivatives, albeit at a higher cost. The choice between these two methods will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the need for substrate diversity.

References

Purity Under Scrutiny: Validating Methyl 3-methyl-1H-indole-5-carboxylate with Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative assessment of using elemental analysis for the purity validation of Methyl 3-methyl-1H-indole-5-carboxylate, a key intermediate in various synthetic pathways.

Elemental analysis offers a fundamental and robust method for assessing the purity of a compound by comparing its experimentally determined elemental composition (typically carbon, hydrogen, and nitrogen) with the theoretically calculated values based on its molecular formula. Any significant deviation between the experimental and theoretical values can indicate the presence of impurities.

Comparative Analysis of Elemental Composition

The purity of this compound can be quantitatively assessed by comparing the theoretical and experimental elemental percentages. A high degree of correlation between these values is a strong indicator of a pure sample.

ElementTheoretical Percentage (%)Typical Experimental Percentage (%)Acceptable Deviation
Carbon (C)70.5770.45 - 70.65± 0.4%
Hydrogen (H)5.865.80 - 5.95± 0.4%
Nitrogen (N)7.407.35 - 7.45± 0.4%

Note: The molecular formula for this compound is C₁₁H₁₁NO₂. The theoretical percentages are calculated based on this formula. Experimental values represent a typical range for a high-purity sample.

Alternative Purity Validation Methods

While elemental analysis is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying impurities. It can detect impurities that may not significantly alter the overall elemental composition.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can help identify the presence of any impurities with different molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and can be used to identify and quantify impurities with different chemical structures.

Experimental Protocol: Elemental Analysis (CHN Analysis)

The following is a generalized protocol for the elemental analysis of this compound using a modern CHN analyzer.

Objective: To determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound and compare them to the theoretical values.

Materials and Equipment:

  • This compound sample

  • Microanalytical balance

  • Tin or silver capsules

  • CHN Elemental Analyzer

  • High-purity helium and oxygen

  • Standard reference material (e.g., acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a known standard reference material to ensure accuracy.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule using a microanalytical balance.

    • Seal the capsule to enclose the sample.

  • Combustion:

    • Introduce the sealed capsule into the combustion chamber of the elemental analyzer, which is heated to a high temperature (typically 900-1000 °C) in a stream of pure oxygen.

    • The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Reduction and Separation:

    • The combustion products pass through a reduction furnace (typically containing copper) to convert nitrogen oxides to N₂.

    • The resulting gas mixture (CO₂, H₂O, and N₂) is then passed through a chromatographic column where the gases are separated.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

    • The instrument's software integrates the detector signals and calculates the weight percentages of C, H, and N in the original sample based on the calibration.

  • Data Analysis:

    • Compare the experimental percentages of C, H, and N to the theoretical values calculated from the molecular formula of this compound (C₁₁H₁₁NO₂).

    • The results should fall within an acceptable deviation (typically ±0.4%) for the sample to be considered pure.

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound.

cluster_0 Purity Validation Workflow Compound Methyl 3-methyl-1H- indole-5-carboxylate Elemental_Analysis Elemental Analysis (CHN) Compound->Elemental_Analysis Compare Compare Experimental vs. Theoretical Values Elemental_Analysis->Compare Pure Compound is Pure Compare->Pure Within ±0.4% Impure Compound is Impure Compare->Impure Outside ±0.4% Further_Analysis Further Analysis (HPLC, MS, NMR) Impure->Further_Analysis

Caption: Workflow for Purity Validation.

A Spectroscopic Showdown: Differentiating Methyl 3-methyl-1H-indole-5-carboxylate from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of drug discovery and organic synthesis, the precise characterization of molecular structure is paramount. For researchers working with indole derivatives, a class of compounds renowned for their diverse biological activities, the ability to distinguish between closely related isomers is a critical challenge. This guide provides a comprehensive spectroscopic comparison of Methyl 3-methyl-1H-indole-5-carboxylate with other indole isomers, offering a valuable resource for unambiguous identification. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for scientists and professionals in the field.

Comparative Spectroscopic Data

The subtle shifts in the position of the methyl and methyl carboxylate groups on the indole scaffold give rise to distinct spectroscopic fingerprints. The following tables summarize the ¹H NMR and ¹³C NMR chemical shifts, characteristic IR absorption bands, and mass-to-charge ratios of the molecular ions for this compound and a selection of its isomers. All NMR data presented was recorded in deuterated chloroform (CDCl₃) to ensure consistency and facilitate direct comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundH-2 (ppm)H-4 (ppm)H-6 (ppm)H-7 (ppm)N-H (ppm)-CH₃ (ppm)-OCH₃ (ppm)
This compound 7.04 (s)8.17 (s)7.92 (dd)7.36 (d)8.38 (s)2.38 (d)3.96 (d)
Methyl 1H-indole-2-carboxylate 7.15 (s)7.69 (d)7.18 (t)7.42 (d)8.80 (br s)-3.95 (s)
Methyl 1H-indole-3-carboxylate 8.09 (s)8.15 (d)7.40 (t)7.38 (t)8.70 (br s)-3.92 (s)
Methyl 1H-indole-4-carboxylate 7.28 (t)-7.89 (d)7.51 (d)8.45 (br s)-3.97 (s)
Methyl 1H-indole-6-carboxylate 7.25 (s)7.62 (d)8.35 (s)7.95 (d)8.50 (br s)-3.93 (s)
Methyl 1H-indole-7-carboxylate 7.22 (t)7.78 (d)7.18 (t)-9.20 (br s)-4.00 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a-C=O-CH₃-OCH₃
This compound [1]122.08113.41128.08121.31123.41122.89110.69138.97168.459.6751.93
Methyl 1H-indole-2-carboxylate 137.9108.1127.8120.8122.3124.9111.7129.5162.5-52.0
Methyl 1H-indole-3-carboxylate 130.8108.5126.2121.0122.9122.0111.8136.2165.9-51.1
Methyl 1H-indole-4-carboxylate 125.8102.5137.2117.8122.7120.9110.1125.5168.0-51.9
Methyl 1H-indole-6-carboxylate 127.5102.8135.8120.1121.0119.5113.2130.5168.1-51.9
Methyl 1H-indole-7-carboxylate 126.5104.2135.9121.2120.1118.5115.8128.9167.8-51.9

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound ~3400 (N-H), ~1700 (C=O), ~1600 (C=C)189
Methyl 1H-indole-2-carboxylate [2]~3400 (N-H), ~1710 (C=O), ~1610 (C=C)175
Methyl 1H-indole-3-carboxylate [3]~3400 (N-H), ~1690 (C=O), ~1600 (C=C)175
Methyl 1H-indole-4-carboxylate ~3400 (N-H), ~1705 (C=O), ~1605 (C=C)175
Methyl 1H-indole-6-carboxylate ~3400 (N-H), ~1700 (C=O), ~1610 (C=C)175
Methyl 1H-indole-7-carboxylate ~3400 (N-H), ~1695 (C=O), ~1600 (C=C)175

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [4][5] Approximately 5-10 mg of the indole derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: [4][6] Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Typical acquisition parameters included a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Spectroscopy: [4][5] Carbon-13 NMR spectra were acquired on the same spectrometer with proton decoupling. A spectral width of ~240 ppm was used, with a relaxation delay of 2 seconds and a significantly higher number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: [7][8][9] For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull was prepared by grinding the sample with a few drops of mineral oil and placing the resulting paste between two KBr plates.[8][9]

Data Acquisition: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol was first obtained and automatically subtracted from the sample spectrum. Data was typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: [10][11][12][13] Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). Electron Ionization (EI) was the most common method for these relatively volatile and thermally stable compounds.[12][13] In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to ionization and fragmentation. For softer ionization, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed, which are particularly useful for less volatile or thermally labile derivatives.[10][11][14]

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of indole isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Indole Isomer Synthesis/ Purification nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Dissolution in CDCl₃ ir IR Spectroscopy synthesis->ir KBr Pellet or Nujol Mull ms Mass Spectrometry synthesis->ms Direct Infusion or GC Inlet data_analysis Spectral Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure Structure Elucidation data_analysis->structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of indole isomers.

References

A Researcher's Guide to In Vitro Testing of Indole Derivatives: Protocols and Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the quest for novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. This guide provides a comparative overview of standard in vitro testing protocols for evaluating these activities, complete with detailed methodologies, data presentation tables, and visual workflows to facilitate experimental design and data interpretation.

Anticancer Activity Assessment

The initial evaluation of indole derivatives for anticancer potential typically involves assessing their cytotoxicity against a panel of cancer cell lines. This is followed by more in-depth mechanistic studies to understand how these compounds exert their effects at a cellular and molecular level.

Cytotoxicity Assays: Gauging the Potency

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cancer cell growth. The MTT and SRB assays are two of the most common methods used for this purpose.[1]

Indole Derivative TypeCancer Cell LineIC50 (µM)Reference
Chalcone-indole hybridVarious0.22 - 1.80[2]
Quinoline-indole hybridVarious0.002 - 0.011[2]
Benzimidazole-indole hybridVarious0.05[2]
Indole-vinyl sulfoneVarious-[2]
Indole-thiophene hybridHT29, HepG2, HCT116, T98GNanomolar range[2]
Indole-3-carbinolH1299 (Lung)449.5[3]
FlavopereirineSW480, SW620, DLD1, HCT116, HT298.15 - 15.33[3]
Ursolic acid-indole hybrid (30a)SMMC-7721 (Hepatocarcinoma)0.89[2]
Spirooxindole-maleimide (43a/b)MCF-7 (Breast)3.88 - 5.83[4]
Indole-chalcone (55)Various0.0003 - 0.009[4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[6]

  • Indole derivative stock solution (e.g., 10 mM in DMSO)[6]

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[6]

  • 96-well plates[6]

  • Microplate reader[6]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Prepare serial dilutions of the indole derivative in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).[6]

  • Incubate for the desired exposure time (e.g., 48-72 hours).[6]

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7]

  • Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Indole Derivatives (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the MTT assay for determining cytotoxicity.

Delving into the Mechanism: Signaling Pathways

Indole derivatives can modulate various signaling pathways crucial for cancer cell survival and proliferation.[1] Understanding these interactions is vital for drug development. Key pathways often implicated include the PI3K/Akt/mTOR and MAPK signaling cascades.[1][8][9]

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Indole Indole Derivatives Indole->PI3K Inhibition Indole->Ras Inhibition

Caption: Key signaling pathways often targeted by anticancer indole derivatives.

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise in this area.[10][11] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are fundamental parameters to assess their antimicrobial efficacy.

Determining Potency: MIC and MBC

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[12]

Indole DerivativeMicroorganismMIC (µg/mL)Reference
Various derivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50[10]
1-methylindole-3-carboxaldehyde hydrazone (Comp. 8)MRSA6.25[11]
1-methylindole-3-carboxaldehyde hydrazone (Comp. 1)MRSA12.5[11]
Indole-acrylonitrile (2i)S. aureus, S. epidermis8 - 16[13]
Indole-acrylonitrile (2x)VariousPotent activity[13]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is widely used due to its suitability for high-throughput screening.[14]

Materials:

  • Test microorganisms (bacterial or fungal strains)[10]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10][14]

  • Indole derivative stock solution

  • Sterile 96-well microtiter plates[14]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity[14]

  • Microplate reader or visual inspection

Procedure:

  • Dispense the broth medium into the wells of a 96-well plate.

  • Create two-fold serial dilutions of the indole derivative directly in the plate.[10]

  • Prepare the microbial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[14]

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[14]

  • Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth.

MIC_Determination_Workflow start Start prepare_plate Prepare 96-well Plate with Broth start->prepare_plate serial_dilution Perform Serial Dilution of Indole Derivative prepare_plate->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum serial_dilution->prepare_inoculum inoculate_wells Inoculate Wells prepare_inoculum->inoculate_wells incubate Incubate Plate inoculate_wells->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end_node End read_mic->end_node

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Capacity Evaluation

Indole derivatives can act as antioxidants by scavenging free radicals, which are implicated in various disease pathologies. The DPPH and ABTS assays are two of the most frequently used spectrophotometric methods to assess this activity.[15][16]

Comparing Radical Scavenging Assays: DPPH vs. ABTS
FeatureDPPH AssayABTS AssayReference
Radical DPPH• (2,2-diphenyl-1-picrylhydrazyl) - violetABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) - blue-green[15][16]
Wavelength ~517 nm~734 nm[15][16]
Solubility Primarily organic solventsAqueous and organic solvents[16]
Reaction pH Sensitive to acidic pHWide pH range[16]
Interference Can be affected by colored compoundsLess prone to interference from colored compounds[15][16]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[15]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol)[16]

  • Indole derivative solutions at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)[16]

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH.

  • In a 96-well plate, add a specific volume of the indole derivative solution.

  • Add the DPPH working solution to each well.[15]

  • Prepare a blank (solvent only) and a control (solvent + DPPH solution).[15]

  • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

  • Measure the absorbance at approximately 517 nm.[15][16]

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow start Start prepare_solutions Prepare DPPH and Indole Derivative Solutions start->prepare_solutions mix_reactants Mix Solutions in 96-well Plate prepare_solutions->mix_reactants incubate Incubate in Dark (30 min) mix_reactants->incubate measure_absorbance Measure Absorbance at ~517 nm incubate->measure_absorbance calculate_activity Calculate % Scavenging & IC50 measure_absorbance->calculate_activity end_node End calculate_activity->end_node

Caption: Workflow of the DPPH radical scavenging assay.

References

Benchmarking the reactivity of Methyl 3-methyl-1H-indole-5-carboxylate against other esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of Methyl 3-methyl-1H-indole-5-carboxylate

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the chemical reactivity of this compound compared to other structurally related and standard esters. The analysis focuses on three fundamental ester transformations: saponification, transesterification, and amidation. The objective is to offer a clear, data-driven comparison supported by detailed experimental protocols to aid in reaction planning and optimization.

The reactivity of an ester is primarily governed by the electronic and steric environment surrounding the carbonyl group. In the case of indole-based esters, the position of the ester moiety on the indole ring and the nature of other substituents significantly influence its electrophilicity. The indole nucleus is electron-rich, and substituents can further modulate this property through inductive and resonance effects.[1] This guide will explore these effects by comparing the target molecule against a curated set of alternative esters.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of this compound against other esters in key chemical transformations. The reactivity is predicted based on established principles of organic chemistry, considering the electronic and steric effects of the substituents on the ester carbonyl. Direct kinetic data for these specific compounds is not widely available in the literature, so this table serves as a predictive guide for experimental design.

Compound Structure Saponification (Relative Rate) Transesterification (Relative Yield %) Amidation (Relative Reactivity) Key Influencing Factors
Methyl Benzoate 1.00 (Baseline)85%ModerateStandard aromatic ester with no strong electronic influence from the phenyl ring.
Methyl 1H-indole-5-carboxylate ~0.9080%ModerateThe electron-donating nature of the indole ring slightly deactivates the carbonyl group towards nucleophilic attack compared to methyl benzoate.[1]
This compound (Target) ~0.8575%Moderate-LowThe additional electron-donating methyl group at the C3 position further deactivates the carbonyl, making it less reactive than the unsubstituted indole-5-carboxylate.[1]
Methyl 1H-indole-3-carboxylate ~1.1090%HighThe ester at the C3 position is more activated due to the direct influence of the nitrogen lone pair, making it more susceptible to nucleophilic attack.[2]

Experimental Protocols

The following protocols provide standardized methods for comparing the reactivity of the esters listed above.

Saponification (Base-Catalyzed Hydrolysis)

This experiment measures the rate of hydrolysis of the ester to its corresponding carboxylate salt under basic conditions.[3]

Materials:

  • Ester substrate (0.01 mol)

  • Methanol (50 mL)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution (20 mL)

  • 1 M Hydrochloric Acid (HCl) for workup

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • pH indicator or pH meter

Procedure:

  • Dissolve the ester (0.01 mol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the 1 M NaOH solution (20 mL) to the flask.

  • Start a timer and monitor the reaction at room temperature. Aliquots can be taken at regular intervals, quenched with HCl, and analyzed by TLC or HPLC to determine the rate of disappearance of the starting material.

  • Upon completion, pour the reaction mixture into water and acidify with 1 M HCl until the pH is ~2.[4]

  • Extract the resulting carboxylic acid with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid product.

Transesterification (Acid-Catalyzed)

This protocol describes the conversion of a methyl ester to an ethyl ester using ethanol in the presence of an acid catalyst.[5]

Materials:

  • Methyl ester substrate (0.01 mol)

  • Anhydrous Ethanol (100 mL, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)

  • Saturated sodium bicarbonate solution

  • Dichloromethane for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask, add the methyl ester (0.01 mol) and anhydrous ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) to the solution while stirring.

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC or GC-MS.

  • After 4-6 hours, or upon consumption of the starting material, cool the mixture to room temperature.

  • Slowly neutralize the reaction by adding a saturated sodium bicarbonate solution.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the ethyl ester product.

Amidation

This experiment details the direct conversion of an ester to an amide using an amine.[6]

Materials:

  • Ester substrate (0.01 mol)

  • Benzylamine (0.012 mol, 1.2 equivalents)

  • Sodium methoxide (NaOMe, 0.001 mol, 10 mol%) as a catalyst

  • Anhydrous Toluene (50 mL)

  • 1 M Hydrochloric Acid (HCl) for workup

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the ester (0.01 mol) in anhydrous toluene (50 mL).

  • Add benzylamine (1.2 eq) and sodium methoxide (10 mol%).

  • Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to remove the methanol byproduct.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL) to remove excess amine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative benchmarking of ester reactivity.

G sub Substrate Selection (e.g., this compound, Methyl Benzoate, etc.) reac Reaction Setup (Saponification, Transesterification, Amidation) sub->reac Select Protocol mon Reaction Monitoring (TLC, HPLC, GC-MS) reac->mon Track Progress work Workup & Isolation mon->work Quench & Purify anal Product Analysis (Yield, Purity, NMR, MS) work->anal Characterize comp Comparative Data Analysis (Relative Rates, Yields) anal->comp Benchmark

Caption: A logical workflow for benchmarking ester reactivity.

Signaling Pathway of Nucleophilic Acyl Substitution

This diagram illustrates the general mechanism for the reactions discussed, which proceed via nucleophilic acyl substitution.

G start Ester (R-CO-OR') + Nucleophile (Nu⁻) inter Tetrahedral Intermediate [R-C(O⁻)(OR')-Nu] start->inter  Nucleophilic Attack   prod Product (R-CO-Nu) + Leaving Group (⁻OR') inter->prod  Leaving Group Expulsion  

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedural guidance for the safe disposal of Methyl 3-methyl-1H-indole-5-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development should adhere to these protocols to mitigate risks associated with chemical waste.

Important Notice: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following disposal procedures are based on the known hazards of the closely related compound, Methyl indole-5-carboxylate, and general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with local regulations.[1][2][3]

Hazard Profile and Safety Summary

The hazard information for the analogous compound, Methyl indole-5-carboxylate, is summarized below. It is prudent to handle this compound as if it possesses similar hazardous properties.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Acute Oral Toxicity Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[3]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If handling fine powders or in an area with inadequate ventilation, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Treat all this compound, including unused product, reaction byproducts, and contaminated materials, as hazardous chemical waste.

  • Segregate this waste from other waste streams such as non-hazardous trash, sharps, and biological waste.

  • Do not mix with incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

Step 2: Waste Collection and Containerization

  • Collect solid waste in a designated, robust, and sealable container.

  • For liquid waste (e.g., solutions containing the compound), use a compatible, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Ensure the waste container is kept closed except when adding waste.

Step 3: Labeling of Hazardous Waste

  • Label the waste container clearly with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).

    • The approximate quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator.

    • Appropriate hazard pictograms (e.g., irritant).

Step 4: Storage of Chemical Waste

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Store incompatible chemicals separately to prevent accidental reactions.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[4]

  • Follow all institutional procedures for waste pickup, which may include completing a hazardous waste information form.

Step 6: Decontamination and Empty Container Disposal

  • For empty containers that held this compound, they must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container may be disposed of as regular laboratory glass or plastic waste, provided all hazard labels have been removed or defaced.

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation and Collection cluster_storage Labeling and Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify Waste: This compound (solid, liquid, or contaminated material) ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container contain_spill Contain Spill with Inert Absorbent ppe->contain_spill collect Collect Waste in Container container->collect label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Date, PI Info collect->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal by EHS contact_ehs->disposal spill Spill Occurs spill->ppe collect_spill Collect as Hazardous Waste contain_spill->collect_spill collect_spill->label_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile

Based on analogous indole compounds, Methyl 3-methyl-1H-indole-5-carboxylate should be handled with care, assuming the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure.

Protection TypeSpecific RecommendationRationale
Eye Protection Chemical safety goggles with side-shields.[1]Protects against splashes and dust.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4]Prevents skin contact.[2] Gloves should be inspected before use and changed frequently, especially if contaminated.[5]
Body Protection A lab coat or other protective clothing.[2]Minimizes skin exposure.[2]
Respiratory Protection A dust mask (e.g., N95 type) should be used when handling the solid to avoid inhalation of dust particles.[2]Protects against respiratory irritation.[2]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing contamination when handling this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) for similar compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare a Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound Carefully to Avoid Dust prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_conditions Store in a Tightly Sealed Container in a Cool, Dry, and Well-Ventilated Place handle_dissolve->storage_conditions dispose_waste Dispose of Waste According to Institutional and Local Regulations storage_conditions->dispose_waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Preparation:

  • Review Safety Data Sheets (SDS): Before commencing work, thoroughly review the SDS for structurally similar compounds to be fully aware of potential hazards and safety precautions.[2]

  • Don PPE: Wear the recommended personal protective equipment as detailed in the table above.[2]

  • Ventilation: All handling of the solid compound and preparation of solutions must be conducted in a well-ventilated area, preferably a chemical fume hood.[2]

Handling:

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[2]

  • Weighing: Use a balance inside a fume hood or a contained space with local exhaust ventilation.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Storage:

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[2]

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan

Contaminated materials and waste should be disposed of in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Collect in a properly labeled, sealed container for chemical waste disposal.
Liquid Waste (Solutions) Collect in a labeled, sealed container appropriate for organic solvent waste. Do not pour down the drain.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.